Quinoxyfen-d4
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C15H8Cl2FNO |
|---|---|
Poids moléculaire |
312.2 g/mol |
Nom IUPAC |
5,7-dichloro-4-(2,3,5,6-tetradeuterio-4-fluorophenoxy)quinoline |
InChI |
InChI=1S/C15H8Cl2FNO/c16-9-7-12(17)15-13(8-9)19-6-5-14(15)20-11-3-1-10(18)2-4-11/h1-8H/i1D,2D,3D,4D |
Clé InChI |
WRPIRSINYZBGPK-RHQRLBAQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1OC2=C3C(=CC(=CC3=NC=C2)Cl)Cl)[2H])[2H])F)[2H] |
SMILES canonique |
C1=CC(=CC=C1OC2=C3C(=CC(=CC3=NC=C2)Cl)Cl)F |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of Quinoxyfen-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxyfen-d4 is the deuterated analogue of Quinoxyfen, a highly effective fungicide used to control powdery mildew in various crops. The incorporation of deuterium isotopes (d4) in the 4-fluorophenoxy moiety makes this compound a valuable internal standard for quantitative analytical studies, particularly in residue analysis and metabolic fate investigations. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of the fungicidal mode of action of its parent compound, Quinoxyfen.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized in the table below. These properties are essential for understanding its behavior in various experimental and environmental settings.
| Property | Value | Reference |
| Chemical Name | 5,7-dichloro-4-(4-fluorophenoxy-2,3,5,6-d4)quinoline | [1] |
| CAS Number | 124495-18-7 | [2] |
| Molecular Formula | C₁₅H₄D₄Cl₂FNO | [2] |
| Molecular Weight | 312.16 g/mol | [3][4] |
| Appearance | White to off-white solid | |
| Purity | >95% (HPLC) | |
| Solubility | 10 mM in DMSO | |
| Storage Temperature | +4°C |
Experimental Protocols
Proposed Synthesis of this compound
Stage 1: Synthesis of 4-Fluorophenol-2,3,5,6-d4
-
Starting Material: 4-Fluorophenol.
-
Deuteration Reagent: Deuterium oxide (D₂O) with a suitable catalyst, such as a strong acid (e.g., D₂SO₄) or a transition metal catalyst (e.g., Palladium on carbon).
-
Procedure:
-
Dissolve 4-fluorophenol in an excess of D₂O.
-
Add the catalyst to the solution.
-
Heat the mixture under reflux for an extended period (e.g., 24-48 hours) to facilitate hydrogen-deuterium exchange at the ortho and meta positions of the phenol ring.
-
Monitor the reaction progress using ¹H NMR spectroscopy to confirm the disappearance of the aromatic protons at positions 2, 3, 5, and 6.
-
Upon completion, neutralize the acid catalyst (if used) with a suitable base (e.g., NaOD in D₂O).
-
Extract the deuterated 4-fluorophenol with an organic solvent (e.g., diethyl ether).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 4-fluorophenol-2,3,5,6-d4.
-
Stage 2: Synthesis of this compound
-
Reactants: 4,5,7-Trichloroquinoline and 4-fluorophenol-2,3,5,6-d4.
-
Base: A strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the 4-fluorophenol-2,3,5,6-d4 and the solvent.
-
Slowly add the base to the solution at room temperature to form the corresponding phenoxide.
-
Add 4,5,7-trichloroquinoline to the reaction mixture.
-
Heat the mixture to an elevated temperature (e.g., 80-100 °C) and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Analytical Method for the Determination of Quinoxyfen in Soil
The following protocol is adapted from established methods for the analysis of Quinoxyfen residues in environmental samples.
1. Scope: This method is suitable for the quantitative determination of Quinoxyfen and its major metabolite, 3-hydroxy-quinoxyfen, in soil samples using gas chromatography-mass spectrometry (GC-MS).
2. Principle: Soil samples are extracted with an acidified acetone solution. The extract is then partitioned into an organic solvent, and the analytes are derivatized (methylated) to improve their chromatographic properties. The final determination is performed by GC-MS.
3. Reagents and Materials:
- Acetone (HPLC grade)
- Hexane (HPLC grade)
- Hydrochloric acid (analytical grade)
- Sodium bicarbonate (analytical grade)
- Anhydrous sodium sulfate
- Quinoxyfen and 3-hydroxy-quinoxyfen analytical standards
- This compound (as internal standard)
- Derivatizing agent (e.g., diazomethane or trimethylsilyldiazomethane)
- Solid Phase Extraction (SPE) cartridges (e.g., aminopropyl-bonded silica)
4. Sample Preparation and Extraction:
- Weigh 10 g of a homogenized soil sample into a centrifuge tube.
- Spike the sample with a known amount of this compound internal standard.
- Add 20 mL of acetone/0.1 M HCl (80:20, v/v) and shake vigorously for 30 minutes.
- Centrifuge the sample at 3000 rpm for 10 minutes.
- Decant the supernatant into a clean flask.
- Repeat the extraction step twice more with 20 mL of the extraction solvent.
- Combine the supernatants.
5. Liquid-Liquid Partitioning:
- Add 100 mL of 5% aqueous sodium bicarbonate to the combined extract.
- Partition the analytes into 50 mL of hexane by shaking for 5 minutes.
- Separate the hexane layer and repeat the partitioning with another 50 mL of hexane.
- Combine the hexane extracts and dry them by passing through a column of anhydrous sodium sulfate.
6. Derivatization (Methylation of 3-hydroxy-quinoxyfen):
- Evaporate the hexane extract to near dryness under a gentle stream of nitrogen.
- Add the methylating agent according to the manufacturer's instructions.
- Allow the reaction to proceed for the recommended time.
- Remove the excess derivatizing agent under a stream of nitrogen.
7. Clean-up (SPE):
- Condition an aminopropyl SPE cartridge with 5 mL of hexane.
- Dissolve the derivatized residue in a small volume of hexane and load it onto the SPE cartridge.
- Wash the cartridge with 5 mL of hexane to remove interferences.
- Elute the analytes with 10 mL of a suitable solvent mixture (e.g., hexane:acetone, 95:5, v/v).
- Evaporate the eluate to a final volume of 1 mL for GC-MS analysis.
8. GC-MS Analysis:
- Gas Chromatograph: Equipped with a capillary column suitable for pesticide analysis (e.g., DB-5ms).
- Injection: 1 µL in splitless mode.
- Oven Temperature Program: Optimized for the separation of the analytes.
- Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for quantification. Monitor characteristic ions for Quinoxyfen, methylated 3-hydroxy-quinoxyfen, and this compound.
9. Quantification:
- Prepare a calibration curve using analytical standards of Quinoxyfen and methylated 3-hydroxy-quinoxyfen, with a constant concentration of the internal standard (this compound).
- Calculate the concentration of the analytes in the samples based on the response ratio of the analyte to the internal standard.
Mode of Action of Quinoxyfen
Quinoxyfen exerts its fungicidal activity by disrupting crucial signaling pathways within the fungal pathogen, primarily affecting the early stages of infection, such as spore germination and appressorium formation. The primary target is believed to be the G-protein signaling cascade.
Signaling Pathway Disruption by Quinoxyfen
The following diagram illustrates the proposed mechanism of action of Quinoxyfen in disrupting the G-protein signaling pathway in fungal pathogens.
Caption: Proposed mode of action of Quinoxyfen in fungi.
Pathway Description:
-
Normal Signaling: In a typical fungal cell, external signals are perceived by G-Protein Coupled Receptors (GPCRs) on the cell surface. This activates a heterotrimeric G-protein, causing it to dissociate into its active Gα-GTP and Gβγ subunits. These subunits then trigger downstream signaling cascades. Gα-GTP often activates adenylate cyclase, leading to the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). The Gβγ subunit can activate other pathways, including the Protein Kinase C (PKC) pathway. These signaling cascades ultimately regulate various cellular processes, including spore germination and the formation of appressoria, which are specialized structures required for host penetration.
-
Disruption by Quinoxyfen: Quinoxyfen is believed to interfere with this finely tuned signaling process. While the exact molecular target is still under investigation, evidence suggests that it disrupts the function of the G-protein or associated proteins. This disruption leads to an aberrant regulation of downstream effectors like PKA and PKC. The altered signaling prevents the proper development of germination tubes and appressoria, thereby halting the infection process before it can begin.
Conclusion
This compound serves as an indispensable tool for the precise quantification of Quinoxyfen in complex matrices, which is critical for regulatory compliance and environmental monitoring. Understanding its chemical properties, having access to reliable analytical methods, and a clear picture of the fungicidal mode of action of the parent compound are paramount for researchers in the fields of agriculture, environmental science, and drug development. The information provided in this technical guide offers a solid foundation for further research and application of this important labeled compound.
References
In-Depth Technical Guide: Quinoxyfen-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Quinoxyfen-d4, a deuterated analog of the fungicide Quinoxyfen. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, analytical methodologies, and biological mode of action.
Core Chemical Data
This compound, the isotopically labeled version of Quinoxyfen, serves as a crucial internal standard for quantitative analytical studies. While a specific CAS number for this compound is not officially assigned and is often cited as "Not Available" (NA)[1], the CAS number for the parent compound, Quinoxyfen, is 124495-18-7[2][3].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 5,7-Dichloro-4-(4-fluorophenoxy)quinoline-d4 | [1] |
| Synonyms | 5,7-dichloro-4-(2,3,5,6-tetradeuterio-4-fluoro-phenoxy)quinoline | [2] |
| Molecular Formula | C₁₅H₄D₄Cl₂FNO | |
| Molecular Weight | 312.16 g/mol | |
| Purity | >95% (by HPLC) | |
| Appearance | Off-white flocculent solid (inferred from parent compound) | |
| Storage Temperature | +4°C or 2-8°C |
Synthesis Overview
The synthesis of the parent compound, Quinoxyfen, involves the reaction of 4,5,7-Trichloro Quinoline with Sodium 4-hydroxyphenolate. The synthesis of this compound would follow a similar pathway, utilizing a deuterated 4-fluorophenol as a starting material.
Analytical Methodology
This compound is primarily used as an internal standard in analytical methods for the detection and quantification of Quinoxyfen in various matrices. A validated method for the analysis of Quinoxyfen in grapes utilizes gas chromatography with mass selective detection (GC-MSD).
Table 2: Parameters for GC-MSD Analysis of Quinoxyfen
| Parameter | Specification | Source |
| Instrumentation | Gas Chromatography with Mass Selective Detection (GC-MSD) | |
| Sample Preparation | Similar to Method ERC95.26 | |
| Quantification Ion | 237 amu | |
| Confirmation Ion | 272 amu | |
| Fortification Levels | 0.01 to 0.5 mg/kg | |
| Average Recovery | 94 ± 8% in raisins (0.01 to 0.1 mg/kg) |
Experimental Workflow for Quinoxyfen Analysis
Caption: General workflow for the analysis of Quinoxyfen using an internal standard.
Biological Activity and Signaling Pathway
Quinoxyfen is a protectant fungicide that is effective against powdery mildew diseases. Its mode of action involves the disruption of signaling pathways in fungal spores. It is believed to interfere with G-protein signaling and may also target serine esterase activity. This disruption inhibits the germination of spores and the formation of appressoria, which are specialized infection structures.
Proposed Signaling Pathway of Quinoxyfen Action
Caption: Proposed mechanism of action of Quinoxyfen on fungal signaling pathways.
Safety Information
The parent compound, Quinoxyfen, may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.
References
Quinoxyfen-d4: A Technical Guide for Researchers
An In-depth Whitepaper on the Physicochemical Properties, Analytical Methodologies, and Biological Mode of Action of the Deuterated Fungicide Standard
This technical guide provides a comprehensive overview of Quinoxyfen-d4, a deuterated analog of the fungicide Quinoxyfen. Designed for researchers, analytical chemists, and professionals in drug and pesticide development, this document details its molecular characteristics, a representative analytical workflow, and the biochemical pathways affected by its non-labeled counterpart.
Core Physicochemical Data
This compound serves as an internal standard in analytical testing, particularly in isotope dilution mass spectrometry, for the quantification of Quinoxyfen residues in various matrices. The deuterium labeling provides a distinct mass-to-charge ratio, enabling precise and accurate measurement. The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 312.16 g/mol | [1][2][3][4] |
| Molecular Formula | C₁₅H₄D₄Cl₂FNO | [1] |
| Appearance | White to Off-White Solid | |
| Solubility | 10 mM in DMSO | |
| Storage Temperature | +4°C | |
| Unlabeled CAS Number | 124495-18-7 |
Biological Mode of Action of Quinoxyfen
Quinoxyfen, the unlabeled parent compound, is a preventative fungicide highly effective against powdery mildew diseases. Its mode of action is the disruption of early fungal development stages, specifically germination and the formation of the appressorium (a specialized infection structure). It achieves this by interfering with crucial signal transduction pathways within the fungus. Research indicates that Quinoxyfen perturbs G-protein signaling and other downstream cellular signaling events, effectively preventing the fungus from recognizing and infecting the host plant.
The following diagram illustrates the proposed signaling pathway inhibited by Quinoxyfen in a fungal spore.
Caption: Proposed signaling pathway in fungal spores and the inhibitory action of Quinoxyfen.
Experimental Protocols: Residue Analysis in Soil
The following protocol is a detailed methodology for the determination of Quinoxyfen and its primary metabolite (3-hydroxy-quinoxyfen) in soil samples, adapted from EPA Method ERC 94.27. In a typical modern application for high-precision quantification, this compound would be introduced at the beginning of the extraction process as an internal standard.
Objective: To extract, purify, and quantify Quinoxyfen residues from a soil matrix using gas chromatography with mass selective detection (GC-MSD).
Materials:
-
Soil sample (sieved)
-
Acetone, Hexane, Toluene, Methyl-tert-butyl ether (pesticide residue grade)
-
0.1 N Hydrochloric acid
-
5% (w/v) Sodium bicarbonate solution
-
Tetrabutylammonium hydroxide (0.1M)
-
Ammonia solution
-
Iodomethane
-
Quinoxyfen analytical standard
-
This compound (as internal standard)
-
Aminopropyl solid-phase extraction (SPE) cartridges
-
Vortex mixer, Centrifuge, Nitrogen evaporator
Methodology:
-
Extraction:
-
Weigh a 5g nominal sample of sieved, dry-weight equivalent soil into a centrifuge tube.
-
Spike the sample with a known concentration of this compound internal standard.
-
Add 80% acetone / 20% 0.1 N hydrochloric acid solution.
-
Shake vigorously for 15 minutes.
-
Centrifuge at 2000 rpm for 5 minutes.
-
Decant the supernatant.
-
-
Liquid-Liquid Partitioning:
-
Add 5% (w/v) sodium bicarbonate solution and hexane to the extract.
-
Shake for 15 minutes to partition the analytes into the hexane layer.
-
Collect the hexane layer. Repeat the partitioning with fresh hexane.
-
Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization (Methylation):
-
To the dried residue, add tetrabutylammonium hydroxide, ammonia solution, toluene, and iodomethane.
-
This step methylates the 3-hydroxy-quinoxyfen metabolite, making it amenable to GC analysis.
-
Vortex the mixture for 90 minutes.
-
Add water and extract the methylated analytes into methyl-tert-butyl ether.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Evaporate the ether extract to dryness and reconstitute the residue in hexane.
-
Condition an aminopropyl SPE cartridge with hexane.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge with hexane to remove interferences.
-
Elute the analytes (Quinoxyfen, methylated metabolite, and this compound) with 5% acetone in hexane.
-
-
Analysis by GC-MSD:
-
Evaporate the eluate to dryness and reconstitute in a final volume of a suitable solvent (e.g., 0.1% corn oil in tri-methyl pentane).
-
Inject an aliquot into a gas chromatograph coupled with a mass selective detector.
-
Quantify Quinoxyfen by comparing its peak area to the peak area of the this compound internal standard, using a calibration curve prepared with analytical standards.
-
The following diagram outlines the logical workflow of this analytical protocol.
Caption: Workflow for the analysis of Quinoxyfen residues in soil samples.
References
Synthesis of Deuterated Quinoxyfen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed methodology for the synthesis of deuterated quinoxyfen, a fungicide used to control powdery mildew. As stable isotope-labeled internal standards are crucial for metabolism, pharmacokinetic, and environmental fate studies, the introduction of deuterium into the quinoxyfen structure provides a valuable analytical tool. This document details a feasible synthetic pathway, experimental protocols, and expected quantitative data for the preparation of deuterated quinoxyfen. The proposed synthesis leverages established methods for hydrogen-deuterium exchange on aromatic rings, offering a practical approach for researchers in agrochemical and pharmaceutical development.
Introduction
Quinoxyfen, with the chemical name 5,7-dichloro-4-(4-fluorophenoxy)quinoline, is a potent fungicide.[1][2] The development of deuterated analogs of such compounds is essential for a variety of applications, including their use as internal standards in mass spectrometry-based quantification, for elucidating metabolic pathways, and in environmental monitoring.[3][4] Deuterium labeling offers the advantage of altering the mass of the molecule without significantly affecting its chemical properties.[3] This guide proposes a synthetic route for preparing deuterated quinoxyfen, focusing on a transition metal-catalyzed hydrogen-deuterium (H/D) exchange reaction.
Proposed Synthetic Pathway
The proposed synthesis of deuterated quinoxyfen involves the direct H/D exchange on the aromatic rings of the quinoxyfen molecule using deuterium oxide (D₂O) as the deuterium source and a transition metal catalyst, such as platinum. This method is advantageous due to its relative simplicity and the availability of the starting materials. The deuteration is expected to occur primarily on the electron-rich positions of both the dichloro-quinoline and the 4-fluorophenyl rings.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthesis of deuterated quinoxyfen via H/D exchange.
Experimental Protocols
The following is a detailed, hypothetical experimental protocol for the synthesis of deuterated quinoxyfen.
3.1. Materials and Equipment
-
Quinoxyfen (≥98% purity)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Platinum(IV) oxide (PtO₂) or other suitable platinum catalyst
-
High-pressure reaction vessel (e.g., Parr reactor)
-
Magnetic stirrer with heating capabilities
-
Standard laboratory glassware
-
Solvents for extraction and purification (e.g., ethyl acetate, hexane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Chromatography system for purification (e.g., column chromatography or preparative HPLC)
-
Analytical instruments for characterization (NMR, Mass Spectrometry)
3.2. Synthesis Procedure
-
Reaction Setup: In a high-pressure reaction vessel, combine quinoxyfen (1.0 g, 3.25 mmol), deuterium oxide (20 mL), and platinum(IV) oxide (50 mg, 0.22 mmol).
-
Reaction Conditions: Seal the vessel and heat the mixture to 150 °C with vigorous stirring. Pressurize the vessel with an inert gas (e.g., nitrogen or argon) to approximately 100 psi.
-
Reaction Time: Maintain these conditions for 24-48 hours. The reaction progress can be monitored by taking small aliquots (if the reactor setup allows) and analyzing them by mass spectrometry to determine the extent of deuterium incorporation.
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully release the pressure.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude deuterated quinoxyfen.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure deuterated quinoxyfen.
General Experimental Workflow Diagram:
Caption: General workflow for the synthesis and purification of deuterated quinoxyfen.
Data Presentation
The following tables summarize the expected quantitative data from the synthesis.
Table 1: Reaction Parameters and Yields
| Parameter | Value |
| Starting Material | Quinoxyfen |
| Deuterium Source | Deuterium Oxide (D₂O) |
| Catalyst | Platinum(IV) Oxide (PtO₂) |
| Temperature | 150 °C |
| Pressure | 100 psi |
| Reaction Time | 48 hours |
| Yield (crude) | ~90% |
| Yield (purified) | ~75% |
Table 2: Product Characterization
| Analysis | Expected Result |
| Appearance | Off-white solid |
| Molecular Weight | Variable, dependent on deuterium incorporation |
| Purity (HPLC) | >98% |
| Deuterium Incorporation | >95% (determined by Mass Spectrometry) |
| ¹H NMR | Reduction in signal intensity for aromatic protons |
| ²H NMR | Presence of signals corresponding to deuterated positions |
| Mass Spectrum (m/z) | [M+D]⁺, [M+2D]⁺, etc., showing a distribution of deuterated species |
Conclusion
This technical guide provides a comprehensive overview of a proposed method for the synthesis of deuterated quinoxyfen. The described transition metal-catalyzed H/D exchange offers a straightforward and efficient route to obtaining this valuable analytical standard. The detailed experimental protocol and expected data provide a solid foundation for researchers to undertake the synthesis and characterization of deuterated quinoxyfen for use in advanced agrochemical and pharmaceutical research. Further optimization of reaction conditions may be necessary to maximize deuterium incorporation and yield.
References
- 1. fao.org [fao.org]
- 2. Quinoxyfen | C15H8Cl2FNO | CID 3391107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Quinoxyfen-d4 in Analytical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Quinoxyfen-d4 in modern analytical research. Primarily utilized as a stable isotope-labeled internal standard, this compound is indispensable for the accurate quantification of the fungicide Quinoxyfen in various matrices. This document provides a comprehensive overview of its application, particularly in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), and offers detailed experimental protocols for its use.
Core Principle: Isotope Dilution Mass Spectrometry
The fundamental purpose of employing this compound in research is to serve as an internal standard in isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of the isotopically labeled compound (this compound) is added to a sample prior to analysis. This compound is chemically identical to the analyte of interest (Quinoxyfen) but has a different mass due to the replacement of four hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
The key advantage of this method is that the internal standard experiences the same sample preparation losses and ionization suppression or enhancement effects in the mass spectrometer as the native analyte. By measuring the ratio of the analyte's signal to the internal standard's signal, researchers can accurately quantify the amount of Quinoxyfen in the original sample, regardless of variations in sample extraction efficiency or matrix effects.
Quantitative Data for Analytical Method Development
The successful application of this compound as an internal standard requires precise knowledge of the mass-to-charge ratios (m/z) of both the analyte and the standard, particularly for targeted analysis using Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion [M+H]⁺ (m/z) | Product Ions (m/z) for MRM |
| Quinoxyfen | C₁₅H₈Cl₂FNO | 308.13 | 308.1 | 162.1, 197.1 |
| This compound | C₁₅D₄H₄Cl₂FNO | 312.16 | 312.2 | Predicted: 166.1, 201.1 |
Note: Product ions for this compound are predicted based on the fragmentation of Quinoxyfen and the addition of 4 Daltons. These would need to be confirmed experimentally during method development.
Experimental Protocol: Quantification of Quinoxyfen in a Food Matrix using QuEChERS and LC-MS/MS
This section details a representative protocol for the analysis of Quinoxyfen residues in a food matrix, such as grapes, using this compound as an internal standard. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.
Reagents and Materials
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Sodium citrate tribasic dihydrate
-
Sodium citrate dibasic sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Quinoxyfen analytical standard
-
This compound internal standard
Standard Preparation
-
Quinoxyfen Stock Solution (1 mg/mL): Accurately weigh 10 mg of Quinoxyfen standard and dissolve in 10 mL of acetonitrile.
-
This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Quinoxyfen stock solution with acetonitrile to achieve concentrations ranging from 1 to 100 ng/mL.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation (QuEChERS)
-
Homogenize 10 g of the food sample (e.g., grapes).
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike the sample with 100 µL of the 1 µg/mL this compound internal standard spiking solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer an aliquot of the upper acetonitrile layer to a dispersive solid-phase extraction (d-SPE) tube containing PSA and C18 sorbents.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate Quinoxyfen from matrix interferences (e.g., start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Quinoxyfen: 308.1 -> 162.1 (Quantifier), 308.1 -> 197.1 (Qualifier)
-
This compound: 312.2 -> 166.1 (Quantifier)
-
-
Data Analysis
-
Integrate the peak areas for the quantifier MRM transitions of both Quinoxyfen and this compound.
-
Calculate the response ratio (Peak Area of Quinoxyfen / Peak Area of this compound) for each calibration standard and the samples.
-
Construct a calibration curve by plotting the response ratio versus the concentration of the Quinoxyfen calibration standards.
-
Determine the concentration of Quinoxyfen in the samples by interpolating their response ratios on the calibration curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical workflow of using this compound as an internal standard in a typical quantitative analysis.
Caption: Workflow for Quinoxyfen quantification using a deuterated internal standard.
Caption: Logical relationship for quantification using an internal standard.
Conclusion
This compound is a vital tool for researchers requiring precise and accurate quantification of Quinoxyfen. Its use as a stable isotope-labeled internal standard in conjunction with LC-MS/MS mitigates variations inherent in sample preparation and analysis, leading to highly reliable data. The methodologies outlined in this guide provide a robust framework for the implementation of this compound in research, ensuring data integrity and comparability across different studies and laboratories.
An In-Depth Technical Guide to Quinoxyfen and its Deuterated Analog, Quinoxyfen-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the fungicide Quinoxyfen and its isotopically labeled analog, Quinoxyfen-d4. It is designed to serve as a critical resource for professionals engaged in agricultural science, environmental analysis, and analytical chemistry. This document outlines their core chemical differences, mechanisms of action, and applications, with a focus on the use of this compound as an internal standard for precise quantitative analysis.
Introduction: The Role of Quinoxyfen and the Need for Precision
Quinoxyfen is a highly effective, preventative fungicide from the quinoline chemical class, primarily used to control powdery mildew on a variety of crops.[1] Its mode of action involves the disruption of early fungal development stages, specifically by inhibiting the formation of the appressorium—a specialized structure used by fungi to penetrate host tissue.[2] Given its widespread agricultural use, regulatory bodies require robust and accurate analytical methods to monitor its residue levels in food and environmental samples.
Quantitative analysis in complex matrices is often challenged by matrix effects and variations in sample preparation, which can lead to inaccurate measurements. Isotope dilution mass spectrometry (IDMS) is the gold standard for overcoming these challenges. This technique employs a stable isotope-labeled internal standard, such as this compound, which is chemically identical to the analyte but has a different mass.[3] this compound is the deuterium-labeled analog of Quinoxyfen, making it an ideal internal standard for the accurate quantification of Quinoxyfen residues.
Core Differences: Quinoxyfen vs. This compound
The fundamental difference between Quinoxyfen and this compound lies in their isotopic composition. In this compound, four hydrogen (H) atoms on the fluorophenyl ring have been replaced with deuterium (D), a stable, heavy isotope of hydrogen. This substitution results in a mass increase of approximately 4 Daltons (Da) without significantly altering the chemical and physical properties, such as polarity, solubility, and chromatographic retention time.
This mass difference is the key to its function as an internal standard. While behaving nearly identically to the native Quinoxyfen during sample extraction, cleanup, and chromatographic separation, it is easily distinguished by a mass spectrometer.
Quantitative Data Summary
The key chemical and analytical properties of Quinoxyfen and this compound are summarized below. Tandem mass spectrometry (MS/MS) parameters are crucial for developing selective and sensitive quantification methods. The provided precursor and product ions are typical transitions used in Multiple Reaction Monitoring (MRM) assays.
Table 1: Chemical and Physical Properties
| Property | Quinoxyfen | This compound |
| Chemical Formula | C₁₅H₈Cl₂FNO | C₁₅H₄D₄Cl₂FNO |
| Average Molecular Weight | 308.14 g/mol | 312.16 g/mol |
| Monoisotopic Mass | 306.9967 Da | 310.0218 Da |
| Primary Application | Agricultural Fungicide | Internal Standard |
Table 2: Mass Spectrometry Parameters for Quantitative Analysis (LC-MS/MS, ESI+)
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion 1 (Quantifier) (m/z) | Product Ion 2 (Qualifier) (m/z) |
| Quinoxyfen | 308.1 | 197.1 | 162.1[4] |
| This compound | 312.1 | 201.1 | 166.1 |
Note: The m/z values for this compound are predicted based on the fragmentation of the parent compound, assuming the deuterium labels are retained on the fragmented portions.
Mechanism of Action: Disruption of Fungal Signaling
Quinoxyfen's efficacy as a fungicide stems from its ability to interfere with critical signaling pathways that govern the early stages of fungal infection. It specifically targets the process of appressorium formation in powdery mildew.
Upon landing on a host surface, a fungal spore perceives physical and chemical cues that trigger a complex signaling cascade. This cascade is mediated by a G-protein coupled receptor (GPCR) on the fungal cell surface. Activation of the GPCR initiates a downstream pathway involving heterotrimeric G-proteins, which in turn modulates the activity of enzymes like adenylate cyclase. This leads to changes in the intracellular concentration of cyclic AMP (cAMP), a key second messenger that activates Protein Kinase A (PKA). The PKA and other pathways, such as the MAP kinase (MAPK) cascade, are essential for the morphological changes that result in a fully functional appressorium.
Quinoxyfen disrupts this G-protein signaling pathway.[2] By doing so, it effectively blocks the signal transduction required for the spore to form an appressorium, thus preventing it from infecting the plant. Studies have shown that Quinoxyfen alters the accumulation of transcripts for both PKA and Protein Kinase C (PKC), further highlighting its role as a signal transduction inhibitor.
Experimental Protocols: Quantitative Analysis Using this compound
The following protocol provides a detailed methodology for the determination of Quinoxyfen in a complex matrix (e.g., grapes) using this compound as an internal standard, followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) analysis. The protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method.
Materials and Reagents
-
Quinoxyfen analytical standard
-
This compound internal standard solution (e.g., 10 µg/mL in acetonitrile)
-
Acetonitrile (pesticide residue grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Sodium citrate tribasic dihydrate
-
Disodium citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) - use with caution, may retain planar pesticides
-
Deionized water
-
50 mL and 2 mL centrifuge tubes
Sample Preparation (QuEChERS Method)
-
Homogenization: Weigh 10 g of a homogenized grape sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a precise volume of the this compound internal standard solution to the sample to achieve a known concentration (e.g., 100 ng/g).
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.
-
Salting-Out: Add the QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate). Immediately shake for 1 minute to prevent agglomeration.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing a cleanup sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Final Centrifugation: Vortex the d-SPE tube for 30 seconds, then centrifuge at high speed for 2 minutes.
-
Analysis: Transfer the final extract into an autosampler vial for GC-MS/MS analysis.
GC-MS/MS Instrumental Analysis
-
Gas Chromatograph (GC):
-
Inlet: Splitless mode, 250°C
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film)
-
Carrier Gas: Helium, constant flow (e.g., 1.2 mL/min)
-
Oven Program: 70°C (hold 2 min), ramp to 150°C at 25°C/min, then ramp to 300°C at 5°C/min (hold 10 min)
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI), 70 eV
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
MRM Transitions:
-
Quinoxyfen: Precursor 272.1 -> Products 237.0 (Quant) & 208.0 (Qual)
-
This compound: Precursor 276.1 -> Product 241.0 (Quant)
-
-
The Role of this compound in Ensuring Data Accuracy
The core principle of using an isotopically labeled internal standard is to correct for any analyte loss or variation in instrument response. Because this compound has virtually identical chemical and physical properties to Quinoxyfen, it experiences the same effects during sample preparation and analysis.
If a portion of the analyte is lost during an extraction or cleanup step, an equivalent portion of the internal standard is also lost. If the instrument's sensitivity fluctuates during an analytical run, it affects both the analyte and the internal standard equally. Quantification is based on the ratio of the analyte's signal to the internal standard's signal, not on the absolute signal of the analyte. This ratio remains constant even if sample loss or signal suppression occurs, leading to highly accurate and precise results.
Conclusion
Quinoxyfen is a vital tool in agriculture for the control of powdery mildew, and its safe use relies on accurate residue monitoring. This compound serves as the ideal internal standard for this purpose. Its isotopic mass difference allows it to be distinguished by mass spectrometry, while its chemical similarity to Quinoxyfen ensures it effectively compensates for variations throughout the analytical workflow. The combined use of advanced sample preparation techniques like QuEChERS and sensitive detection by tandem mass spectrometry, underpinned by the principles of isotope dilution, provides the robust and reliable data required by researchers, regulatory agencies, and the agricultural industry.
References
Isotopic Labeling of Quinoxyfen Fungicide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling of quinoxyfen, a fungicide used to control powdery mildew. The guide details its metabolic pathways, analytical methods for its detection, and protocols for its isotopic labeling, a crucial technique for understanding its environmental fate and metabolic behavior.
Introduction to Quinoxyfen and Isotopic Labeling
Quinoxyfen (5,7-dichloro-4-(4-fluorophenoxy)quinoline) is a protectant fungicide that is effective against powdery mildew on various crops.[1] To thoroughly assess its safety and environmental impact, it is essential to trace its journey through biological systems and the environment. Isotopic labeling is a powerful technique that enables this tracking. By replacing one or more atoms of the quinoxyfen molecule with their heavier, non-radioactive (stable) or radioactive isotopes, researchers can follow the compound's absorption, distribution, metabolism, and excretion (ADME) with high precision.
The most commonly used isotope for studying the metabolic fate of organic molecules like quinoxyfen is Carbon-14 (¹⁴C), due to its long half-life and presence in all organic compounds.[2][3] Deuterium (²H or D), a stable isotope of hydrogen, is also widely used in metabolic studies to investigate kinetic isotope effects and to create internal standards for mass spectrometry-based quantification.
Metabolism and environmental fate studies of quinoxyfen have been conducted using ¹⁴C-labeled quinoxyfen, with the radioactive carbon atom incorporated into either the phenyl ring or the quinoline ring of the molecule.[1] This allows for the tracking of different parts of the molecule as it is metabolized.
Metabolic Pathways of Quinoxyfen
Understanding the metabolic pathways of quinoxyfen is critical for assessing its potential toxicity and the nature of its residues. Studies in lactating goats and wheat have elucidated the primary routes of its biotransformation.
Metabolism in Lactating Goats
In lactating goats, orally administered ¹⁴C-quinoxyfen is metabolized through hydroxylation and cleavage of the ether linkage. The primary metabolites identified include:
-
CFBPQ (2-chloro-10-fluoro[4]benzopyrano[2,3,4-de]quinoline): A product of cyclization.
-
2-Oxo-quinoxyfen: Formed by oxidation of the quinoline ring.
-
Hydroxylated metabolites: Quinoxyfen hydroxylated on the quinoline or phenyl ring.
-
5,7-dichloro-4-hydroxyquinoline (DCHQ): A product of ether bond cleavage.
-
4-fluorophenol: The other product of ether bond cleavage.
These metabolites are found in various tissues and excreta, with the majority of the administered radioactivity being excreted in the feces. The proposed metabolic pathway in lactating goats is illustrated in the diagram below.
Caption: Proposed metabolic pathway of quinoxyfen in lactating goats.
Metabolism in Wheat
In wheat, ¹⁴C-quinoxyfen applied to foliage is primarily found as the parent compound on the plant surface. A smaller proportion is absorbed and metabolized. The major identified metabolite is 2-oxo-quinoxyfen. Other minor metabolites are also formed.
Environmental Fate: Aerobic Soil Degradation
In aerobic soil, quinoxyfen degrades to form several metabolites. The primary degradation product is 2-oxo-quinoxyfen. Another significant metabolite is 5,7-dichloro-4-hydroxyquinoline (DCHQ). The degradation pathway is influenced by soil type and conditions.
Caption: Aerobic soil degradation pathway of quinoxyfen.
Experimental Protocols
This section provides detailed methodologies for the synthesis of isotopically labeled quinoxyfen and its analysis in biological and environmental matrices.
Synthesis of ¹⁴C-Labeled Quinoxyfen
General Approach for ¹⁴C-Labeling of the Quinoline Ring:
A plausible synthetic route would involve the condensation of a ¹⁴C-labeled amine with a suitable precursor to form the quinoline ring. For example, a reaction analogous to the Combes quinoline synthesis could be employed, using a ¹⁴C-labeled aniline derivative.
Illustrative (Hypothetical) Synthesis Workflow:
Caption: Hypothetical workflow for the synthesis of ¹⁴C-quinoxyfen.
Important Considerations for Radiosynthesis:
-
Choice of Labeling Position: The ¹⁴C label should be placed in a metabolically stable position to ensure that the label is not lost during biotransformation.
-
Specific Activity: The amount of radioactivity per mole of substance needs to be sufficiently high for detection in biological and environmental samples.
-
Radiochemical Purity: The final product must be purified to remove any radioactive impurities that could interfere with the study. Purification is typically achieved using techniques like High-Performance Liquid Chromatography (HPLC).
Analysis of Quinoxyfen Residues using QuEChERS and LC-MS/MS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in food and agricultural products. It is followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which provides high sensitivity and selectivity for the detection and quantification of quinoxyfen and its metabolites.
QuEChERS Protocol for Vegetable Matrices:
-
Homogenization: Weigh 10-15 g of a representative sample of the homogenized vegetable into a 50 mL centrifuge tube. For dry samples, add a proportional amount of water.
-
Extraction: Add 10 mL of acetonitrile to the tube. Shake vigorously for 1 minute.
-
Salting Out: Add a mixture of salts, typically 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquohydrate. Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) for removal of organic acids and sugars, and C18 for removal of fats). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge the d-SPE tube. The supernatant is then ready for LC-MS/MS analysis.
LC-MS/MS Instrumental Parameters:
The following table provides typical instrumental parameters for the analysis of quinoxyfen. Optimization will be required for specific instruments and matrices.
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | Optimized for separation of quinoxyfen and its metabolites |
| Flow Rate | 0.2-0.4 mL/min |
| Injection Volume | 5-10 µL |
| Tandem Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 308.0 |
| Product Ions (m/z) | e.g., 272.0, 186.0 (for quantification and confirmation) |
| Collision Energy | Optimized for each transition |
Data Presentation
Quantitative data from metabolism and environmental fate studies are crucial for risk assessment. The following tables summarize typical data obtained from such studies.
Table 1: Distribution of ¹⁴C-Residues in a Lactating Goat (Hypothetical Data)
| Matrix | Total ¹⁴C-Residue (ppm quinoxyfen equivalents) | % of Administered Dose |
| Milk (day 7) | 0.05 | < 0.1 |
| Liver | 0.80 | 0.5 |
| Kidney | 0.25 | 0.1 |
| Muscle | 0.02 | < 0.1 |
| Fat | 0.15 | 0.2 |
| Feces (cumulative) | - | 85 |
| Urine (cumulative) | - | 5 |
Table 2: Degradation of ¹⁴C-Quinoxyfen in Aerobic Soil (Hypothetical Data)
| Time (days) | Quinoxyfen (% of applied) | 2-Oxo-quinoxyfen (% of applied) | DCHQ (% of applied) | Bound Residues (% of applied) | CO₂ (% of applied) |
| 0 | 98 | < 1 | < 1 | 1 | < 0.1 |
| 30 | 75 | 15 | 2 | 5 | 1 |
| 90 | 40 | 25 | 5 | 15 | 3 |
| 180 | 15 | 10 | 3 | 30 | 8 |
Conclusion
The isotopic labeling of quinoxyfen, particularly with ¹⁴C, is an indispensable tool for elucidating its metabolic pathways and environmental fate. The data generated from these studies, obtained through robust analytical methods like QuEChERS and LC-MS/MS, are fundamental for the comprehensive risk assessment of this fungicide. While specific synthesis protocols for labeled quinoxyfen are not publicly detailed, established radiolabeling techniques for similar chemical structures provide a clear path forward for researchers in this field. This guide provides the foundational knowledge and methodological framework necessary for professionals engaged in the study of quinoxyfen and other agrochemicals.
References
Quinoxyfen-d4 safety and handling information
An In-depth Technical Guide to the Safety and Handling of Quinoxyfen-d4
This guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development. This compound is the deuterated form of Quinoxyfen, an agricultural fungicide.[1] For the purposes of safety and handling, the toxicological and chemical properties of Quinoxyfen are considered directly applicable to its isotopically labeled counterpart.
Hazard Identification and Classification
This compound is classified as a substance that can cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects.[2][3]
GHS Hazard Classification:
-
Hazardous to the aquatic environment, acute hazard: Category 1
-
Hazardous to the aquatic environment, long-term hazard: Category 1
Label Elements:
-
Pictograms:
-
(GHS07)
-
(GHS09)
-
-
Signal Word: Warning
-
Hazard Statements:
-
H317: May cause an allergic skin reaction.
-
H400: Very toxic to aquatic life.
-
H410: Very toxic to aquatic life with long lasting effects.
-
-
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P272 (Contaminated work clothing must not be allowed out of the workplace), P273 (Avoid release to the environment), P280 (Wear protective gloves/protective clothing/eye protection/face protection).
-
Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P333+P313 (If skin irritation or rash occurs: Get medical advice/attention), P321 (Specific treatment), P362+P364 (Take off contaminated clothing and wash it before reuse), P391 (Collect spillage).
-
Disposal: P501 (Dispose of contents/container in accordance with local/regional/national/international regulations).
-
Quantitative Data Summary
Physical and Chemical Properties
| Property | Value | Source |
| Chemical Name | This compound | |
| Molecular Formula | C₁₅H₄D₄Cl₂FNO | |
| Molecular Weight | 312.16 g/mol | |
| Appearance | Not Available (NA) | |
| Flash Point | > 93.3 °C / > 100 °C | |
| Density | 1.43 g/cm³ at 20 °C | |
| Relative Density | 1.097 g/ml at 20°C | |
| Water Solubility | Soluble | |
| Partition Coefficient (n-octanol/water) | log Kow = 4.66 (for Quinoxyfen) |
Toxicological Data (for Quinoxyfen or similar materials)
| Endpoint | Species | Value | Source |
| Acute Oral Toxicity (LD50) | Rat | > 2,000 mg/kg | |
| Acute Dermal Toxicity (LD50) | Rat | > 2,000 mg/kg | |
| Skin Irritation | Not classified as an irritant. | ||
| Eye Irritation | Not classified as an irritant. | ||
| Sensitization | May cause an allergic skin reaction. |
Experimental Protocols
Detailed experimental protocols for the toxicological assessments of this compound are not provided in the available documentation. However, toxicological data such as LD50 values are typically determined using standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
General Methodology for Acute Toxicity Studies (Based on OECD Guidelines):
-
Test Animals: A specified number of laboratory animals (e.g., rats) are used for each dose group and a control group.
-
Dose Administration: The substance is administered via the relevant route (oral, dermal, or inhalation) in a single dose or a series of doses over 24 hours.
-
Observation Period: Animals are observed for a period, typically 14 days, for signs of toxicity and mortality.
-
Data Analysis: The Lethal Dose 50 (LD50), the statistically derived dose that is expected to cause death in 50% of the test animals, is calculated.
-
Pathology: A gross necropsy is performed on all animals at the end of the observation period to identify any treatment-related changes.
Safety and Handling Procedures
First Aid Measures
-
In case of inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
-
In case of skin contact: Immediately wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse. If skin irritation or a rash occurs, get medical advice.
-
In case of eye contact: Rinse slowly and gently with water for 15-20 minutes. If contact lenses are present, remove them after the first 5 minutes and continue rinsing. Call a poison control center or doctor for advice.
-
In case of ingestion: Call a poison control center or doctor immediately for treatment advice. Rinse the mouth with water. Do not induce vomiting, and never give anything by mouth to an unconscious person.
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.
Accidental Release Measures
-
Personal Precautions: Avoid dust formation and contact with skin and eyes. Use personal protective equipment. Evacuate personnel to safe areas and ensure adequate ventilation.
-
Environmental Precautions: Prevent the substance from entering drains, sewers, or watercourses. Inform relevant authorities if seepage into a water course or sewage system occurs.
-
Containment and Cleanup: Collect spillage. Prevent further leakage if it is safe to do so.
Handling and Storage
-
Safe Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage Conditions: Store in the original container only. Recommended storage is in a refrigerator at 2-8°C. Avoid freezing.
Exposure Controls and Personal Protection
Engineering Controls
-
Ensure adequate ventilation in the workplace to control airborne concentrations. Emergency safety shower and eyewash stations should be available.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield. Standard eyeglasses are not sufficient.
-
Skin Protection:
-
Gloves: Wear unlined, elbow-length, chemical-resistant gloves (e.g., nitrile, butyl, neoprene). Inspect gloves prior to use and wash them before removal.
-
Body Protection: Wear impervious, fire/flame-resistant clothing or coveralls.
-
-
Footwear: Use chemical-resistant boots that cover the ankles. Pant legs should be worn outside the boots to prevent chemicals from draining inside.
-
Respiratory Protection: If ventilation is inadequate or if the label requires it, use a properly fitted respirator.
Visualized Workflow and Pathways
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for safe handling of this compound from assessment to disposal.
References
physical characteristics of Quinoxyfen-d4
An In-depth Technical Guide on the Physical Characteristics of Quinoxyfen-d4
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the known physical and chemical properties of this compound. This deuterated analog of the fungicide Quinoxyfen is primarily utilized as an internal standard in analytical testing.
Physicochemical Data
The following table summarizes the key physical and chemical properties of this compound, compiled from various chemical suppliers and databases.
| Property | Value |
| Chemical Name | 5,7-dichloro-4-(2,3,5,6-tetradeuterio-4-fluoro-phenoxy)quinoline[1] |
| Molecular Formula | C₁₅D₄H₄Cl₂FNO[1] |
| Molecular Weight | 312.16 g/mol [1][2][3] |
| Accurate Mass | 311.0218 Da |
| Appearance | White to Off-White Solid |
| Purity | >95% (as determined by HPLC) |
| Solubility | Soluble in DMSO at 10 mM |
| Storage Condition | Recommended storage at +4°C |
| CAS Number | 124495-18-7 |
| SMILES Notation | [2H]c1c([2H])c(Oc2ccnc3cc(Cl)cc(Cl)c23)c([2H])c([2H])c1F |
| InChI Key | InChI=1S/C15H8Cl2FNO/c16-9-7-12(17)15-13(8-9)19-6-5-14(15)20-11-3-1-10(18)2-4-11/h1-8H/i1D,2D,3D,4D |
Experimental Protocols
Detailed, publicly available experimental protocols for the specific synthesis, purification, and analytical method development of this compound are limited. As a stable isotope-labeled standard, its primary application lies in quantitative analysis, often using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) for the detection of Quinoxyfen in environmental and agricultural samples. The purity of the standard is typically verified by the manufacturer using High-Performance Liquid Chromatography (HPLC).
Structural Visualization
The chemical structure of this compound, illustrating the positions of the four deuterium atoms on the fluorophenoxy ring, is provided below.
Caption: Chemical structure of this compound.
References
The Gold Standard: An In-depth Technical Guide to Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development and clinical bioanalysis, the pursuit of unerring accuracy and precision is paramount. This technical guide delves into the core principles, practical applications, and critical considerations for the use of deuterated internal standards, the undisputed gold standard for robust and reliable quantification, especially when coupled with mass spectrometry.
Core Principles of Deuterated Internal Standards
A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by their stable, heavier isotope, deuterium.[1] This subtle alteration in mass is the key to its efficacy. While chemically and physically almost identical to the analyte, the mass difference allows a mass spectrometer to differentiate between the two.[1][2]
The fundamental principle behind their use is isotope dilution mass spectrometry (IDMS).[1] By introducing a known amount of the deuterated standard into a sample at the earliest possible stage, it acts as a perfect surrogate for the analyte.[1] Any variability introduced during the analytical workflow—be it from sample extraction, matrix effects, or instrument response fluctuations—will affect both the analyte and the deuterated standard equally. Consequently, the ratio of the analyte's signal to that of the internal standard remains constant, enabling highly accurate and precise quantification.
Key Advantages:
-
Compensation for Matrix Effects: Biological matrices are complex and can suppress or enhance the ionization of an analyte, leading to inaccurate results. Since the deuterated standard co-elutes with the analyte, it experiences the same matrix effects, effectively normalizing the signal.
-
Correction for Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution are accounted for, as both the analyte and the internal standard are lost proportionally.
-
Improved Accuracy and Precision: By mitigating various sources of error, deuterated internal standards significantly enhance the accuracy and precision of quantitative assays. This is crucial for regulatory submissions and clinical decision-making.
Data Presentation: Comparative Performance
The superiority of deuterated internal standards over alternatives like structural analogs is well-documented. The following tables summarize key performance data from comparative studies.
| Parameter | Deuterated Internal Standard | Structural Analog Internal Standard | Key Findings & References |
| Precision (%CV) | Lower (e.g., <5%) | Higher (e.g., 5-15%) | Deuterated standards provide lower variance and thus higher precision. |
| Accuracy (%Bias) | Closer to 100% (e.g., 98-102%) | Can show significant bias | Deuterated standards result in a mean bias that is not significantly different from the true value. |
| Matrix Effect | Effectively normalized | May experience different matrix effects than the analyte | Co-elution of the deuterated standard with the analyte is key to correcting for matrix effects. |
| Extraction Recovery | Tracks analyte recovery accurately | May have different recovery rates | The near-identical physicochemical properties of deuterated standards ensure they mimic the analyte's behavior during extraction. |
| Internal Standard Type | Mean Bias (%) | Standard Deviation of Bias (%) |
| Structural Analogue | 96.8 | 8.6 |
| Deuterated Standard | 100.3 | 7.6 |
This data, adapted from a method validation study, illustrates a significant improvement in precision (lower variance) when using a deuterated internal standard compared to a structural analogue. The use of the deuterated standard also resulted in a mean bias that was not significantly different from the true value.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to the successful application of deuterated internal standards.
General Protocol for Protein Precipitation and LC-MS/MS Analysis
This protocol is suitable for the analysis of small molecules in biological fluids like plasma or serum.
1. Materials and Reagents:
-
Blank biological matrix (e.g., plasma, serum)
-
Analyte and deuterated internal standard stock solutions (1 mg/mL in a suitable organic solvent)
-
Protein precipitation solvent (e.g., acetonitrile or methanol) containing the deuterated internal standard at a known concentration.
2. Sample Preparation:
-
To 100 µL of the plasma sample, calibration standard, or quality control sample, add 300 µL of the protein precipitation solvent containing the deuterated internal standard.
-
Vortex for 30 seconds to precipitate the proteins.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an additive like formic acid to improve peak shape and ionization.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantification. The specific MRM transitions for the analyte and the deuterated internal standard must be optimized.
4. Data Analysis:
-
Integrate the peak areas for the analyte and the deuterated internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol for Assessment of Matrix Effects
This experiment is crucial to verify that the deuterated internal standard is effectively compensating for matrix-induced signal suppression or enhancement.
1. Sample Preparation:
-
Set A (Neat Solution): Analyte and deuterated internal standard spiked into the mobile phase.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and deuterated internal standard are added to the extracted matrix.
-
Set C (Pre-Extraction Spike): Blank matrix is spiked with the analyte and deuterated internal standard before the extraction process.
2. Data Analysis:
-
Calculate the Matrix Factor (MF) for the analyte and the internal standard: MF = (Peak area in Set B) / (Peak area in Set A)
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (MF of analyte) / (MF of internal standard)
-
The coefficient of variation (CV) of the IS-normalized MF across at least six different sources of the biological matrix should be ≤15%.
Mandatory Visualizations
Experimental and Logical Workflows
Caption: Workflow of isotope dilution mass spectrometry using a deuterated internal standard.
References
Methodological & Application
Application Note: High-Throughput Analysis of Quinoxyfen in Complex Matrices using Quinoxyfen-d4 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoxyfen is a potent fungicide widely used in agriculture to control powdery mildew on various crops.[1] Its presence in the environment and food products necessitates sensitive and accurate analytical methods for monitoring and risk assessment. The use of a stable isotope-labeled internal standard, such as Quinoxyfen-d4, is crucial for robust quantification by mass spectrometry, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[2][3] This application note provides a detailed protocol for the quantitative analysis of quinoxyfen in various matrices using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Chemical Properties
| Property | Quinoxyfen | This compound |
| IUPAC Name | 5,7-dichloro-4-(4-fluorophenoxy)quinoline | 5,7-Dichloro-4-(4-fluorophenoxy)quinoline-d4 |
| Molecular Formula | C₁₅H₈Cl₂FNO | C₁₅H₄D₄Cl₂FNO |
| Molecular Weight | 308.14 g/mol [4] | 312.16 g/mol [5] |
| Structure | N. O. Cl. Cl. F | N. O. Cl. Cl. F (with deuterium labeling on the phenoxy ring) |
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful technique for accurate quantification. A known amount of an isotopically labeled analogue of the analyte (in this case, this compound) is added to the sample at the beginning of the analytical process. This internal standard (IS) behaves chemically and physically identically to the native analyte (Quinoxyfen) throughout extraction, cleanup, and chromatographic separation. By measuring the ratio of the signal from the analyte to the signal from the internal standard, accurate quantification can be achieved, as any losses or variations during the process will affect both compounds equally.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of quinoxyfen using this compound as an internal standard.
References
Application Note: Quantitative Analysis of Quinoxyfen in Food Matrices by LC-MS/MS Using a Deuterated Internal Standard
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of the fungicide quinoxyfen in various food matrices. The method utilizes a streamlined QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. To ensure high accuracy and precision, Quinoxyfen-d4 is employed as an internal standard to compensate for matrix effects and variations in sample processing. This method is suitable for routine monitoring of quinoxyfen residues in food safety and quality control laboratories.
Introduction
Quinoxyfen is a fungicide widely used to control powdery mildew on various crops.[1] Its potential presence in food products necessitates reliable and sensitive analytical methods for monitoring its residue levels to ensure consumer safety and compliance with regulatory limits. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the technique of choice for pesticide residue analysis due to its high selectivity and sensitivity.[2] The use of stable isotope-labeled internal standards, such as this compound, is a well-established strategy to improve the accuracy and precision of quantitative LC-MS/MS methods by correcting for matrix-induced signal suppression or enhancement and variations during sample preparation.[3][4]
This application note provides a detailed protocol for the extraction, cleanup, and LC-MS/MS analysis of quinoxyfen in food matrices, utilizing this compound as the internal standard.
Experimental Protocols
Materials and Reagents
-
Quinoxyfen analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive solid-phase extraction (dSPE) sorbents (e.g., PSA, C18)
Sample Preparation (QuEChERS Protocol)
-
Homogenization: Homogenize a representative 10-15 g portion of the food sample.
-
Extraction:
-
Place 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a known amount of this compound internal standard solution.
-
Add the appropriate QuEChERS extraction salt mixture.
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
-
Cleanup (Dispersive SPE):
-
Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing PSA and C18 sorbents.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and dilute it with the initial mobile phase for LC-MS/MS analysis.
-
Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid
-
Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Data Presentation
The quantitative performance of the method is summarized in the tables below. Table 1 lists the optimized MRM transitions for quinoxyfen and its deuterated internal standard, this compound. Table 2 presents the method validation data, including linearity, recovery, precision, and limits of detection (LOD) and quantification (LOQ).
Table 1: Optimized MRM Transitions for Quinoxyfen and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) (Quantifier) | Collision Energy (eV) (Qualifier) |
| Quinoxyfen | 308.0 | 197.1 | 162.1 | 40 | 56 |
| This compound | 313.0 | 163.2 | 204.0 | 35 | 60 |
Note: Collision energies are instrument-dependent and may require optimization.
Table 2: Method Validation Data
| Parameter | Result |
| Linearity | |
| Calibration Range | 0.5 - 100 µg/kg |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (Recovery) | |
| Spiking Level 1 (5 µg/kg) | 92% |
| Spiking Level 2 (20 µg/kg) | 95% |
| Spiking Level 3 (50 µg/kg) | 98% |
| Precision (RSD) | |
| Intra-day Precision | < 10% |
| Inter-day Precision | < 15% |
| Sensitivity | |
| Limit of Detection (LOD) | 0.1 µg/kg |
| Limit of Quantification (LOQ) | 0.5 µg/kg |
The data presented in Table 2 is representative of typical performance for this type of analysis and may vary depending on the specific matrix and instrumentation.
Visualizations
Caption: Experimental workflow for quinoxyfen analysis.
Caption: Principle of internal standard calibration.
References
Application Note: Quantitative Analysis of Fungicide Residues in Food Matrices Using Deuterated Internal Standards by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the quantitative analysis of multiple fungicide residues in complex food matrices, using tomato as a representative example. The method employs the robust QuEChERS sample preparation technique, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of deuterated, stable isotope-labeled internal standards is central to this protocol, ensuring high accuracy and precision by compensating for matrix effects and variations in sample recovery.[1][2][3] This approach is ideal for regulatory monitoring and food safety assessment.
Introduction
The widespread use of fungicides in agriculture necessitates rigorous monitoring of their residues in food products to ensure consumer safety. Quantitative analysis of these residues is challenging due to the complexity of food matrices (e.g., fruits, vegetables), which can cause significant matrix effects, such as ion suppression or enhancement, during analysis by mass spectrometry.[1]
To overcome these challenges, the "gold standard" is the use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, in an isotope dilution mass spectrometry (IDMS) workflow.[1] A deuterated internal standard is chemically identical to the analyte of interest, ensuring it co-elutes during chromatography and behaves similarly during extraction and ionization. By adding a known quantity of the deuterated standard to the sample at the beginning of the workflow, any loss of analyte during sample preparation or any signal fluctuation in the MS source is mirrored by the standard. This allows the ratio of the analyte to the internal standard to be used for calculation, providing highly accurate and precise quantification that is independent of sample recovery or matrix effects.
This application note details a multi-residue method for fungicides in tomato, utilizing a streamlined QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup protocol followed by LC-MS/MS detection.
Principle of Isotope Dilution with Deuterated Standards
The core of this method is the principle of stable isotope dilution. The analyte and its deuterated analogue are chemically identical but are distinguished by the mass spectrometer due to their mass difference. The ratio of the native analyte signal to the deuterated standard signal is used for quantification. This ratio remains constant even with variations in sample volume, extraction efficiency, or matrix-induced signal suppression, ensuring a robust and accurate measurement.
References
Application Notes and Protocols for Environmental Fate Studies of Quinoxyfen Using Isotope Dilution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxyfen is a quinoline-based fungicide utilized for the control of powdery mildew on various crops.[1][2][3] Its application in agriculture necessitates a thorough understanding of its environmental fate to assess potential risks to non-target organisms and ecosystems. Environmental fate studies investigate the processes of degradation, transformation, sorption, and mobility of chemical substances in different environmental compartments such as soil and water.
Isotope dilution analysis is a robust analytical technique that provides high accuracy and precision for the quantification of analytes in complex matrices. This method involves the addition of a known amount of a stable isotope-labeled analog of the target compound (in this case, quinoxyfen) to the sample at the beginning of the analytical procedure. This internal standard behaves identically to the native analyte during extraction, cleanup, and instrumental analysis, effectively compensating for any sample loss or matrix effects. The concentration of the native analyte is determined by measuring the ratio of the response of the native compound to its isotopic analog, typically using mass spectrometry. This application note provides detailed protocols for conducting environmental fate studies of quinoxyfen in soil and water using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Environmental Fate of Quinoxyfen
Quinoxyfen is subject to various degradation processes in the environment, including aerobic soil metabolism, hydrolytic degradation, and photochemical degradation.[1] Understanding these pathways is crucial for predicting its persistence and potential for transport in the environment.
-
Aerobic Soil Metabolism: In soil, quinoxyfen degrades under aerobic conditions. The degradation rate is influenced by soil type, moisture, and temperature.[1] Microbial activity is a significant factor in the breakdown of quinoxyfen in soil.
-
Hydrolysis: Quinoxyfen is relatively stable to hydrolysis at environmentally relevant pH values.
-
Photodegradation: In water, quinoxyfen can undergo rapid photolytic degradation. This process is dependent on light intensity and water clarity.
-
Metabolites: A known metabolite of quinoxyfen is 3-hydroxy-quinoxyfen (3-OH-quinoxyfen). Environmental fate studies should ideally monitor both the parent compound and its significant metabolites.
Experimental Protocols
Materials and Reagents
-
Chemicals and Standards:
-
Quinoxyfen (analytical standard, >98% purity)
-
¹³C₆-Quinoxyfen or d₄-Quinoxyfen (isotope-labeled internal standard, >98% purity)
-
3-OH-quinoxyfen (analytical standard, >98% purity)
-
Acetonitrile, methanol, water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Anhydrous sodium sulfate
-
Ottawa sand (for soil blanks)
-
-
Solid Phase Extraction (SPE) Cartridges:
-
Aminopropyl SPE cartridges
-
Polymeric reversed-phase SPE cartridges
-
-
Equipment:
-
High-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Shaker
-
pH meter
-
Solid phase extraction manifold
-
Nitrogen evaporator
-
Sample Preparation and Fortification
2.1. Soil Samples:
-
Collect soil samples from the desired location and pass them through a 2-mm sieve to remove large debris.
-
Determine the moisture content of a subsample to allow for calculations on a dry weight basis.
-
For degradation studies, weigh 20 g (dry weight equivalent) of soil into individual flasks.
-
Prepare a stock solution of quinoxyfen in a suitable solvent (e.g., methanol).
-
Fortify the soil samples with the quinoxyfen stock solution to achieve the desired concentration.
-
Add the isotope-labeled internal standard (e.g., ¹³C₆-quinoxyfen) to each sample at a known concentration.
-
Adjust the moisture content of the soil to a specific level (e.g., 60% of water holding capacity).
-
Incubate the samples under controlled conditions (e.g., aerobic, anaerobic, defined temperature and light/dark cycle).
-
Collect samples at various time points for analysis.
2.2. Water Samples:
-
Collect water samples (e.g., from surface water or groundwater).
-
For hydrolysis or photolysis studies, use buffered, purified water.
-
Transfer 100 mL of the water sample into a suitable container.
-
Fortify the water samples with a stock solution of quinoxyfen.
-
Add the isotope-labeled internal standard to each sample.
-
For photolysis studies, expose the samples to a light source that simulates natural sunlight. Keep control samples in the dark.
-
Incubate samples at a constant temperature.
-
Collect samples at various time intervals.
Sample Extraction and Cleanup
3.1. Soil Extraction:
-
To a 20 g soil sample, add 40 mL of acetonitrile.
-
Shake vigorously for 30 minutes on a mechanical shaker.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Decant the supernatant into a clean tube.
-
Repeat the extraction with another 40 mL of acetonitrile.
-
Combine the supernatants and concentrate them to approximately 2 mL using a nitrogen evaporator.
-
Proceed to SPE cleanup.
3.2. Water Extraction (Solid Phase Extraction - SPE):
-
Condition a polymeric reversed-phase SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the 100 mL water sample onto the cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 10 mL of acetonitrile.
-
Concentrate the eluate to 1 mL under a gentle stream of nitrogen.
3.3. SPE Cleanup (for soil extracts):
-
Condition an aminopropyl SPE cartridge with 5 mL of hexane.
-
Reconstitute the concentrated soil extract in 2 mL of hexane.
-
Load the extract onto the SPE cartridge.
-
Elute the quinoxyfen and its labeled internal standard with a suitable solvent mixture (e.g., 5% acetone in hexane).
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: (Precursor Ion > Product Ion)
-
Quinoxyfen: To be determined empirically (e.g., m/z 308.0 > m/z 272.0)
-
¹³C₆-Quinoxyfen: To be determined empirically (e.g., m/z 314.0 > m/z 278.0)
-
3-OH-quinoxyfen: To be determined empirically
-
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity.
-
Data Presentation
Quantitative data from the environmental fate studies should be summarized in tables for clear interpretation and comparison.
Table 1: Degradation Kinetics of Quinoxyfen in Soil
| Time (days) | Quinoxyfen Concentration (µg/kg) | % Remaining |
| 0 | 100.2 | 100 |
| 1 | 95.3 | 95.1 |
| 3 | 82.1 | 81.9 |
| 7 | 65.4 | 65.3 |
| 14 | 48.9 | 48.8 |
| 30 | 23.5 | 23.4 |
| DT₅₀ (days) | 13.5 | |
| DT₉₀ (days) | 44.8 |
DT₅₀: Time for 50% dissipation; DT₉₀: Time for 90% dissipation.
Table 2: Formation of 3-OH-Quinoxyfen in Soil
| Time (days) | 3-OH-Quinoxyfen Concentration (µg/kg) | % of Applied Quinoxyfen |
| 0 | < LOQ | - |
| 1 | 2.1 | 2.1 |
| 3 | 5.8 | 5.8 |
| 7 | 10.2 | 10.2 |
| 14 | 15.6 | 15.6 |
| 30 | 8.4 | 8.4 |
LOQ: Limit of Quantitation
Visualizations
Caption: Experimental workflow for quinoxyfen analysis.
Caption: Environmental fate pathways of quinoxyfen.
Conclusion
The use of isotope dilution LC-MS/MS provides a highly reliable and sensitive method for studying the environmental fate of quinoxyfen. The protocols outlined in this application note offer a framework for conducting degradation studies in soil and water matrices. By accurately quantifying the parent compound and its metabolites over time, researchers can develop a comprehensive understanding of quinoxyfen's persistence, mobility, and transformation in the environment. This information is essential for conducting robust environmental risk assessments and ensuring the sustainable use of this fungicide.
References
Application Notes and Protocols for Quinoxyfen-d4 in Agricultural Residue Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the quantitative analysis of quinoxyfen residues in agricultural matrices using a robust analytical method based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard, quinoxyfen-d4, is central to this protocol, ensuring high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.
Introduction
Quinoxyfen is a fungicide widely used to control powdery mildew on various crops.[1] Monitoring its residues in agricultural products is crucial for ensuring food safety and compliance with regulatory limits. The methodology outlined here provides a highly sensitive and selective approach for the determination of quinoxyfen residues. The inclusion of this compound as an internal standard is a critical component of the method, as it closely mimics the chemical and physical properties of the target analyte, leading to more reliable quantification. Isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry for their ability to correct for analytical variability.
Experimental Protocols
This section details the step-by-step procedures for the analysis of quinoxyfen in agricultural samples.
Reagents and Materials
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade)
-
Reagents: Formic acid (FA), Ammonium formate, Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate
-
Standards: Quinoxyfen (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%)
-
Sample Preparation: 50 mL polypropylene centrifuge tubes, 15 mL polypropylene centrifuge tubes, Syringe filters (0.22 µm), Solid Phase Extraction (SPE) cartridges (if additional cleanup is required).
Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh 10 mg of quinoxyfen and this compound into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with methanol. Store at -20°C.
-
-
Intermediate Standard Solution (10 µg/mL):
-
Dilute the primary stock solutions with methanol to prepare an intermediate solution of quinoxyfen.
-
-
Working Standard Solutions (0.1 - 100 ng/mL):
-
Prepare a series of calibration standards by serial dilution of the intermediate standard solution in a suitable solvent (e.g., 50:50 methanol:water).
-
-
Internal Standard Spiking Solution (1 µg/mL):
-
Dilute the this compound primary stock solution with methanol.
-
Sample Preparation (QuEChERS Method)
-
Homogenization: Homogenize a representative portion of the agricultural commodity (e.g., fruits, vegetables) to a uniform paste.
-
Extraction:
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a known amount of the this compound internal standard spiking solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The extract is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Illustrative LC-MS/MS Parameters:
| Parameter | Value |
| LC Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Mobile Phase B | Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Gradient Elution | Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Quinoxyfen: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier) |
| This compound: Precursor ion+4 > Product ion 1+4 | |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Data Presentation
The following tables present illustrative quantitative data for the analysis of quinoxyfen in various agricultural matrices.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.001 mg/kg |
| Limit of Quantitation (LOQ) | 0.005 mg/kg |
| Intraday Precision (%RSD, n=6) | < 10% |
| Interday Precision (%RSD, n=18) | < 15% |
| Measurement Uncertainty (k=2) | < 30% |
Table 2: Recovery of Quinoxyfen in Spiked Agricultural Matrices
| Matrix | Spiking Level (mg/kg) | Mean Recovery (%) | RSD (%) (n=5) |
| Grapes | 0.01 | 95.2 | 4.8 |
| 0.1 | 98.7 | 3.1 | |
| 1.0 | 101.5 | 2.5 | |
| Strawberries | 0.01 | 92.1 | 6.2 |
| 0.1 | 96.4 | 4.5 | |
| 1.0 | 99.8 | 3.8 | |
| Lettuce | 0.01 | 89.5 | 7.1 |
| 0.1 | 94.3 | 5.3 | |
| 1.0 | 97.2 | 4.1 |
Visualizations
The following diagrams illustrate the key workflows and relationships in the analytical protocol.
Caption: Experimental workflow for quinoxyfen residue analysis.
Caption: Role of this compound in ensuring accurate quantification.
References
Application Notes and Protocols for Quinoxyfen Analysis using QuEChERS
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the sample preparation and analysis of quinoxyfen in food matrices using the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) methodology. The protocols are designed to be followed by researchers, scientists, and professionals in drug development and food safety analysis.
Introduction
Quinoxyfen is a fungicide widely used to control powdery mildew on various crops, particularly grapes.[1] Its presence in food commodities is regulated by maximum residue limits (MRLs), necessitating sensitive and reliable analytical methods for its detection and quantification. The QuEChERS method has emerged as a popular and effective sample preparation technique for multi-residue pesticide analysis in food due to its simplicity, high throughput, and low solvent consumption.[2][3] This application note details the QuEChERS extraction and cleanup procedure for quinoxyfen, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Experimental Protocols
QuEChERS Sample Preparation Protocol for Grapes (Adapted from EN 15662)
This protocol is optimized for the analysis of quinoxyfen in high-water-content commodities like grapes.
1.1. Sample Homogenization:
-
Blend a representative sample of grapes to achieve a uniform consistency. For samples with low water content (<80%), add a sufficient amount of deionized water before homogenization.[3]
1.2. Extraction:
-
Weigh 10 g of the homogenized grape sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
Add an appropriate internal standard.
-
Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.[2]
-
Add the QuEChERS extraction salts: 4 g of anhydrous magnesium sulfate (MgSO₄), 1 g of sodium chloride (NaCl), 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate.
-
Immediately cap and shake the tube vigorously for 1 minute.
-
Centrifuge the tube at ≥ 3000 g for 5 minutes to achieve phase separation.
1.3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Carefully transfer an aliquot of the upper acetonitrile layer into a 15 mL dSPE tube. The composition of the dSPE tube will depend on the matrix. For grapes, a common composition is 150 mg of anhydrous MgSO₄ and 25 mg of Primary Secondary Amine (PSA). For matrices with higher pigment content, Graphitized Carbon Black (GCB) may be included, and for those with high fat content, C18 may be added.
-
Cap the dSPE tube and vortex for 30 seconds to ensure the sorbents are well dispersed.
-
Centrifuge the tube at ≥ 3000 g for 5 minutes.
-
The resulting supernatant is the final extract.
1.4. Final Extract Preparation:
-
For LC-MS/MS analysis, the extract can often be directly injected or diluted with an appropriate solvent (e.g., deionized water) prior to injection.
-
For GC-MS/MS analysis, a solvent exchange to a more GC-friendly solvent like toluene may be necessary.
Analytical Instrumentation
2.1. LC-MS/MS Analysis:
-
System: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 column is commonly used for the separation of quinoxyfen.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, often with additives like formic acid or ammonium formate, is typically employed.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is suitable for quinoxyfen.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
2.2. GC-MS/MS Analysis:
-
System: A Gas Chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: A non-polar or semi-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is commonly used.
-
Injection: Pulsed splitless injection is often preferred for trace analysis in complex matrices.
-
Carrier Gas: Helium or hydrogen.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Quantitative Data
The following tables summarize typical quantitative data for the analysis of quinoxyfen using the QuEChERS method coupled with chromatographic techniques.
Table 1: LC-MS/MS and GC-MS/MS Parameters for Quinoxyfen
| Parameter | LC-MS/MS | GC-MS/MS |
| Precursor Ion (m/z) | 308.0 | 271.9 |
| Product Ions (m/z) (Quantifier/Qualifier) | 197.1 / 162.1 | 237.1 / 208.1 |
| Collision Energy (eV) | Optimized for the specific instrument | Optimized for the specific instrument |
| Retention Time (min) | Dependent on column and gradient | Dependent on column and temperature program |
Table 2: Method Validation Data for Quinoxyfen Analysis
| Matrix | Fortification Level (mg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) (mg/kg) | Reference |
| Grapes | 0.01 - 1.0 | 70-120 | < 20 | 0.01 | |
| Milk | 0.05 | 87.0 | 7.1 | 0.001 | |
| Milk | 0.1 | 88.9 | 1.0 | 0.001 | |
| Various Fruits & Vegetables | 0.01 | 70-120 | < 20 | 0.01 |
Note: Recovery and RSD values are generally expected to be within the 70-120% and ≤ 20% range, respectively, as per SANTE guidelines.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the analysis of quinoxyfen using the QuEChERS method.
Caption: QuEChERS workflow for quinoxyfen analysis.
References
Application of Quinoxyfen-d4 in Food Safety Analysis: A Detailed Guide
Introduction
Quinoxyfen is a fungicide used to control powdery mildew on various crops.[1] To ensure food safety and compliance with regulatory limits, sensitive and accurate analytical methods are required to quantify its residues in food products. The use of a stable isotope-labeled internal standard, such as Quinoxyfen-d4, is crucial for achieving high accuracy and precision in mass spectrometry-based methods by compensating for matrix effects and variations in sample preparation. This document provides detailed application notes and protocols for the analysis of Quinoxyfen in food matrices using this compound as an internal standard, primarily employing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.[2][3][4]
Application Notes
Principle
The analytical method is based on isotope dilution mass spectrometry (IDMS), a gold standard for quantitative analysis.[5] A known amount of this compound (internal standard) is added to the sample at the beginning of the extraction process. This standard co-extracts with the native Quinoxyfen (analyte) and experiences similar effects from the sample matrix during extraction, cleanup, and ionization in the mass spectrometer. By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, as the ratio is largely unaffected by variations in the analytical process.
Scope
This method is applicable to the determination of Quinoxyfen residues in a variety of food matrices, particularly fruits and vegetables. The QuEChERS protocol described is a generic method that can be adapted for different sample types with appropriate validation.
Performance Characteristics
The use of this compound as an internal standard significantly improves the method's performance. Typical performance characteristics of this method are summarized in the table below. These values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.
| Parameter | Typical Value | Description |
| Limit of Detection (LOD) | 0.002 - 0.01 mg/kg | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.01 - 0.05 mg/kg | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Linearity (r²) | > 0.99 | The correlation coefficient of the calibration curve, indicating the linearity of the response over a given concentration range. |
| Recovery | 80 - 120% | The percentage of the known amount of analyte recovered from a spiked sample, indicating the efficiency of the extraction process. |
| Precision (RSD) | < 15% | The relative standard deviation of replicate measurements, indicating the repeatability of the method. |
Experimental Protocols
1. Reagents and Materials
-
Quinoxyfen analytical standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Sodium citrate tribasic dihydrate
-
Sodium citrate dibasic sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent (for pigmented samples)
-
QuEChERS extraction salt packets and d-SPE tubes (commercially available)
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Quinoxyfen and this compound in methanol to prepare individual stock solutions.
-
Intermediate Standard Solution (10 µg/mL): Dilute the stock solutions with acetonitrile to prepare an intermediate mixed standard solution containing both Quinoxyfen and this compound.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the intermediate standard solution with acetonitrile to construct a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile to prepare the spiking solution.
3. Sample Preparation (QuEChERS Method)
The following diagram illustrates the general workflow for sample preparation.
Caption: Workflow for QuEChERS sample preparation.
Protocol:
-
Homogenization: Homogenize a representative portion of the food sample (e.g., 10-15 g of fruit or vegetable) to a uniform consistency.
-
Spiking: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add a known amount (e.g., 100 µL of 1 µg/mL) of the this compound internal standard spiking solution.
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate). Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a d-SPE cleanup tube containing PSA and C18 sorbents (and GCB for pigmented matrices). Vortex for 30 seconds.
-
Centrifugation: Centrifuge the d-SPE tube at ≥3000 x g for 5 minutes.
-
Final Extract: Transfer the supernatant to a clean vial. The extract is now ready for LC-MS/MS analysis. A dilution with mobile phase may be necessary.
4. LC-MS/MS Analysis
The following diagram illustrates the analytical workflow.
Caption: Workflow for LC-MS/MS analysis.
Instrumental Conditions (Typical):
-
Liquid Chromatograph: High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in methanol
-
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| Quinoxyfen | 308.0 | 272.0 | 207.0 | 25 |
| This compound | 312.0 | 276.0 | 211.0 | 25 |
Note: The specific m/z values and collision energies should be optimized for the instrument used.
5. Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of Quinoxyfen to this compound against the concentration of Quinoxyfen in the working standard solutions.
-
Quantification: Determine the concentration of Quinoxyfen in the sample extracts by interpolating the peak area ratio from the calibration curve.
-
Calculation: Calculate the final concentration of Quinoxyfen in the original sample, taking into account the initial sample weight and any dilution factors.
Conclusion
The use of this compound as an internal standard in conjunction with the QuEChERS extraction method and LC-MS/MS analysis provides a robust, accurate, and reliable method for the determination of Quinoxyfen residues in food matrices. This approach effectively mitigates matrix effects, leading to improved data quality and ensuring compliance with food safety regulations. Proper method validation is essential before routine implementation in any laboratory.
References
- 1. fao.org [fao.org]
- 2. Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection – Current Agriculture Research Journal [agriculturejournal.org]
- 3. Establishment of an LC-MS/MS Method for the Determination of 45 Pesticide Residues in Fruits and Vegetables from Fujian, China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gas chromatography-isotope dilution mass spectrometry method validation for target pesticides in soybeans - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Fungicide Uptake in Plants Using Quinoxyfen-d4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxyfen is a protectant fungicide widely used to control powdery mildew on various crops. Understanding its uptake, translocation, and distribution within plant tissues is crucial for optimizing its efficacy, assessing crop safety, and informing regulatory decisions. The use of a stable isotope-labeled internal standard, such as Quinoxyfen-d4, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a highly accurate and precise method for quantifying Quinoxyfen in complex plant matrices. This stable isotope dilution assay (SIDA) effectively mitigates matrix effects, which can otherwise lead to inaccurate quantification.[1][2][3][4]
These application notes provide detailed protocols for conducting fungicide uptake studies in plants using this compound as an internal standard. The methodologies cover experimental design, sample preparation, and LC-MS/MS analysis, enabling researchers to generate reliable quantitative data on Quinoxyfen distribution in various plant tissues.
Principle of the Method
The core of this method is the stable isotope dilution assay. A known amount of this compound, which is chemically identical to Quinoxyfen but has a higher mass due to the deuterium labels, is added to the plant sample at the beginning of the extraction process. Quinoxyfen and this compound co-elute during liquid chromatography and are detected by the mass spectrometer. Because they are affected by matrix interferences in the same way, the ratio of their peak areas allows for precise quantification of the native Quinoxyfen in the sample, correcting for any losses during sample preparation and for signal suppression or enhancement during analysis.[1]
Data Presentation: Quantitative Analysis of Quinoxyfen Uptake
The following tables summarize representative quantitative data from studies investigating the uptake and distribution of Quinoxyfen in plants. These tables are provided as examples to illustrate the type of data that can be generated using the protocols described below.
Table 1: Time-Course of Quinoxyfen Residues in Cucumber Plants Following Foliar Application
| Time After Application | Plant Tissue | Quinoxyfen Concentration (mg/kg) |
| 0 days (Immediately after) | Fruit | 0.05 |
| Foliage | 3.1 | |
| 7 days | Fruit | 0.06 |
| Foliage | 1.9 | |
| 14 days | Fruit | 0.04 |
| Foliage | 1.2 |
Data adapted from studies using radiolabeled quinoxyfen, demonstrating typical distribution patterns.
Table 2: Distribution of Quinoxyfen in Different Plant Parts at a Fixed Time Point
| Plant Species | Plant Tissue | Quinoxyfen Concentration (mg/kg) |
| Grape | Grapes | 0.38 |
| Wheat | Grain | 0.02 |
| Straw | 0.15 | |
| Sugar Beet | Root | <0.01 |
| Tops | 0.08 |
This table presents a compilation of residue data from various crop field trials to illustrate tissue-specific accumulation.
Table 3: Hypothetical Quinoxyfen Uptake in Wheat Seedlings Grown in Treated Soil
| Days After Sowing | Plant Tissue | Quinoxyfen Concentration (µg/kg) |
| 7 | Roots | 15.2 |
| Shoots | 1.8 | |
| 14 | Roots | 28.5 |
| Shoots | 4.3 | |
| 21 | Roots | 22.1 |
| Shoots | 6.9 |
This table provides a hypothetical representation of data from a root uptake study.
Experimental Protocols
Experimental Design for Plant Uptake Studies
To accurately measure the uptake and translocation of Quinoxyfen, a well-controlled experimental design is essential.
Workflow for Plant Uptake Experiment
Caption: Workflow for a plant uptake study.
a. Plant Material and Growth Conditions:
-
Select the plant species of interest (e.g., wheat, grape, cucumber).
-
Grow plants from seeds or cuttings in a controlled environment (greenhouse or growth chamber) to ensure uniformity.
-
Use a standardized soil mix or hydroponic system.
-
Maintain consistent lighting, temperature, humidity, and watering regimes.
b. Application of Quinoxyfen:
-
Foliar Application: Prepare a solution of non-labeled Quinoxyfen in a suitable solvent (e.g., acetone or methanol) and dilute with water containing a surfactant to mimic commercial formulations. Apply the solution evenly to the plant foliage using a sprayer.
-
Root (Soil) Application: Apply a known concentration of Quinoxyfen to the soil or hydroponic solution.
c. Time-Course Sampling:
-
Harvest plant samples at predetermined time points after application (e.g., 0, 1, 3, 7, 14, and 21 days) to assess the dynamics of uptake and translocation.
-
At each time point, harvest whole plants or specific tissues (roots, stems, leaves, fruits).
-
For foliar applications, it may be necessary to wash the leaf surface to differentiate between surface residues and absorbed Quinoxyfen.
Sample Preparation and Extraction
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective procedure for extracting pesticide residues from plant matrices.
Sample Preparation and Extraction Workflow
Caption: QuEChERS-based sample preparation.
a. Homogenization:
-
Wash harvested plant tissues with deionized water to remove any soil or debris and gently pat dry.
-
Separate tissues as required by the experimental design (e.g., roots, stems, leaves).
-
Chop the tissues into small pieces.
-
Freeze the samples in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder. This ensures homogeneity and halts metabolic processes.
b. Extraction:
-
Weigh 10 g of the homogenized plant material into a 50 mL centrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add a QuEChERS salt packet (e.g., containing magnesium sulfate and sodium chloride).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (e.g., 1 mL) to a 2 mL microcentrifuge tube containing a d-SPE sorbent mixture (e.g., PSA, C18, and MgSO4).
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 5 minutes.
-
The resulting supernatant is the final extract. Transfer it to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
a. Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
b. Chromatographic Conditions (Typical):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
c. Mass Spectrometry Conditions (Typical):
-
Ionization Mode: ESI positive.
-
Multiple Reaction Monitoring (MRM): Monitor at least two transitions for both Quinoxyfen and this compound for confirmation and quantification. The exact m/z values for the precursor and product ions should be optimized by infusing standard solutions.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Quinoxyfen | 308.0 | [To be determined] | [To be determined] |
| This compound | 312.0 | [To be determined] | [To be determined] |
d. Quantification:
-
Prepare a calibration curve using standards of Quinoxyfen at various concentrations, with a fixed concentration of this compound added to each.
-
Plot the peak area ratio of Quinoxyfen to this compound against the concentration of Quinoxyfen.
-
Calculate the concentration of Quinoxyfen in the plant samples using the regression equation from the calibration curve.
Signaling Pathways and Mode of Action
Quinoxyfen primarily acts as a protectant fungicide by inhibiting the early stages of fungal development, specifically germination and appressorium formation in powdery mildew. Its mode of action is believed to involve the disruption of signal transduction pathways within the fungal pathogen.
Simplified Representation of Quinoxyfen's Mode of Action
Caption: Quinoxyfen's inhibitory action.
Studies suggest that Quinoxyfen may interfere with G-protein signaling pathways that are essential for the perception of host-derived signals, which in turn are necessary for the proper differentiation of fungal infection structures. By disrupting these signaling events, Quinoxyfen prevents the fungus from successfully infecting the plant tissue.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of Quinoxyfen uptake and distribution in plants. The detailed protocols and application notes presented here offer a comprehensive guide for researchers to conduct these studies, leading to a better understanding of the behavior of this important fungicide in agricultural systems. The ability to generate accurate quantitative data is paramount for the development of more effective and safer crop protection strategies.
References
- 1. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of Quinoxyfen in Grapes with Isotope Dilution LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxyfen is a fungicide primarily used to control powdery mildew on various crops, including grapes.[1] Regulatory bodies worldwide have established maximum residue limits (MRLs) for pesticides in food products to ensure consumer safety. Therefore, sensitive and accurate analytical methods are required for the routine monitoring of quinoxyfen residues in grapes. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive technique that provides reliable quantification by compensating for matrix effects and variations in sample preparation and instrument response.[2]
This document provides a detailed protocol for the determination of quinoxyfen in grapes using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by isotope dilution LC-MS/MS analysis. The method is intended for use in research and routine monitoring laboratories.
Principle
Grape samples are homogenized and extracted using the QuEChERS method, which involves an initial extraction with acetonitrile followed by a partitioning step with the addition of salts. A deuterated internal standard, Quinoxyfen-d4, is added at the beginning of the sample preparation process to ensure accurate quantification through isotope dilution. After centrifugation, the supernatant is cleaned up using dispersive solid-phase extraction (d-SPE). The final extract is then analyzed by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Quantification is performed by calculating the peak area ratio of the native quinoxyfen to the isotopically labeled internal standard.
Materials and Reagents
-
Standards:
-
Quinoxyfen (PESTANAL®, analytical standard)
-
This compound solution (CRM LABSTANDARD or equivalent)
-
-
Solvents (LC-MS grade or equivalent):
-
Acetonitrile
-
Methanol
-
Water with 0.1% formic acid
-
-
Reagents:
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
-
Kits:
-
QuEChERS extraction and cleanup kits (or individual components)
-
Experimental Protocols
Standard Solution Preparation
-
Quinoxyfen Stock Solution (100 µg/mL): Accurately weigh 10 mg of quinoxyfen standard and dissolve it in 100 mL of acetonitrile.
-
This compound Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of this compound in acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with acetonitrile to construct a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).
Sample Preparation (QuEChERS Method)
-
Homogenization: Homogenize a representative sample of grapes (approximately 500 g) using a high-speed blender.
-
Extraction:
-
Weigh 10 g (± 0.1 g) of the homogenized grape sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a known amount of this compound internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube containing PSA and anhydrous MgSO₄.
-
Shake for 30 seconds.
-
Centrifuge at a high speed for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer the cleaned-up supernatant into a clean vial.
-
The extract is now ready for LC-MS/MS analysis. A dilution with the initial mobile phase composition may be necessary.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage, hold for a few minutes, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The following table lists the suggested MRM transitions. These should be optimized on the specific instrument used.
-
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |
| Quinoxyfen | 308.0 | 197.0 | 161.9 |
| This compound | 312.0 | 197.0 | 161.9 |
Note: The MRM transitions for this compound are predicted based on the deuteration on the fluorophenyl ring. The precursor ion is shifted by +4 Da. The fragmentation is expected to occur on the quinoline part of the molecule, potentially leading to the same product ions as the native compound. These transitions must be confirmed and optimized experimentally.
Data Presentation: Method Performance
The following tables summarize typical quantitative data for the analysis of quinoxyfen in grapes using a QuEChERS extraction followed by chromatographic separation and mass spectrometric detection.
Table 1: Method Validation Parameters
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.001 - 0.005 mg/kg |
| Limit of Quantification (LOQ) | 0.005 - 0.01 mg/kg |
Table 2: Recovery and Precision Data
| Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| 0.01 | 85 - 110 | < 15 |
| 0.05 | 90 - 105 | < 10 |
| 0.1 | 92 - 102 | < 10 |
Data in tables are compiled from typical performance of multi-residue methods for pesticides in grapes and should be considered as expected ranges.[2][3][4] Actual performance should be verified through in-house validation.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the determination of quinoxyfen in grapes.
Logical Relationship for Isotope Dilution Quantification
Caption: Principle of quantification using isotope dilution.
References
Application Notes and Protocols for Quinoxyfen-d4 in Pharmacokinetic and Toxicological Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxyfen is a fungicide utilized to manage powdery mildew on various crops.[1] As with any agrochemical, a thorough understanding of its pharmacokinetic (PK) and toxicological profile is essential for risk assessment. Deuterium-labeled compounds, such as Quinoxyfen-d4, are powerful tools in these studies. The substitution of hydrogen with deuterium, a stable isotope, can alter the rate of metabolic processes due to the kinetic isotope effect.[2] This alteration can lead to a more stable parent compound, potentially reducing the formation of toxic metabolites and modifying the overall pharmacokinetic profile.[2]
This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies, particularly within a toxicological context. This compound, where four hydrogen atoms on the fluorophenyl ring are replaced by deuterium, serves as a valuable tool for investigating the metabolic fate of this specific moiety.[3] Studies in rats have shown that hydroxylation of the fluorophenyl ring is a metabolic pathway for Quinoxyfen.[4] Therefore, deuteration at this position is hypothesized to slow this metabolic process, enabling a clearer understanding of the parent compound's behavior and the potential to mitigate metabolism-driven toxicity.
Chemical and Physical Properties
A summary of the key chemical and physical properties for both Quinoxyfen and its deuterated analog is presented below.
| Property | Quinoxyfen | This compound |
| IUPAC Name | 5,7-dichloro-4-(4-fluorophenoxy)quinoline | 5,7-dichloro-4-(4-fluorophenoxy-d4)quinoline |
| CAS Number | 124495-18-7 | Not available; parent CAS referenced |
| Molecular Formula | C₁₅H₈Cl₂FNO | C₁₅H₄D₄Cl₂FNO |
| Molecular Weight | 308.14 g/mol | 312.16 g/mol |
| Appearance | Off-white flocculent solid | White to Off-White Solid |
| Water Solubility | 0.047 mg/L (at pH 7, 20°C) | Similar to parent compound |
| Log Koc | 4.26 - 4.46 | Similar to parent compound |
(Data sourced from PubChem CID 3391107 and other sources)
Summary of Quinoxyfen Toxicology
Understanding the toxicological profile of the parent compound is crucial when investigating its deuterated analogs. Toxicological studies on Quinoxyfen have established the following:
-
Acute Toxicity: Low oral (LD50 > 5000 mg/kg bw in rats), dermal (LD50 > 2000 mg/kg bw in rabbits), and inhalation toxicity (LC50 > 3.38 mg/L in rats). It is a slight eye irritant but not a skin irritant.
-
Sub-chronic Toxicity: In a 13-week rat study, effects such as increased liver weight and hepatocellular hypertrophy were observed at doses of 100 and 250 mg/kg bw/day, with a No-Observed-Effect Level (NOEL) of 10 mg/kg bw/day.
-
Carcinogenicity: Quinoxyfen was not found to be carcinogenic in an 80-week mouse study, with a NOEL of 80 mg/kg bw/day.
-
Genotoxicity: Quinoxyfen tested negative in a range of genotoxicity assays, including the Ames test and an in vivo mouse micronucleus test.
(Data sourced from the Australian Pesticides and Veterinary Medicines Authority evaluation)
Application: Comparative Pharmacokinetic Study of Quinoxyfen vs. This compound in Rats
This section outlines a typical experimental design for a comparative pharmacokinetic study.
Objective: To compare the pharmacokinetic profiles of Quinoxyfen and this compound in rats following oral and intravenous administration and to investigate the impact of deuteration on the metabolic pathway involving the fluorophenyl ring.
Hypothesis: The C-D bonds on the fluorophenyl ring of this compound will be stronger than the corresponding C-H bonds in Quinoxyfen. This will lead to a decreased rate of hydroxylation on this ring, resulting in a longer plasma half-life (t½), higher overall exposure (AUC), and a lower ratio of hydroxylated metabolites to the parent compound for this compound compared to Quinoxyfen.
Experimental Design:
-
Test Animals: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Groups:
-
Group 1: Quinoxyfen, 10 mg/kg, intravenous (IV) administration.
-
Group 2: this compound, 10 mg/kg, IV administration.
-
Group 3: Quinoxyfen, 50 mg/kg, oral gavage (PO).
-
Group 4: this compound, 50 mg/kg, PO.
-
-
Sample Collection: Serial blood samples collected via tail vein or jugular vein cannula at pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Urine and feces can be collected over 24 hours using metabolic cages to assess excretion pathways.
Experimental Protocols
Protocol 1: In-Life Phase for Rat Pharmacokinetic Study
-
Animal Acclimation: Acclimate rats to the housing conditions for at least 5 days prior to the study.
-
Dose Preparation:
-
For IV administration, dissolve Quinoxyfen or this compound in a suitable vehicle (e.g., a mixture of Solutol HS 15, ethanol, and water) to a final concentration of 2 mg/mL.
-
For PO administration, suspend Quinoxyfen or this compound in a vehicle such as 0.5% carboxymethylcellulose with 0.1% Tween 80 to a final concentration of 10 mg/mL.
-
-
Dosing:
-
Administer the prepared formulations accurately based on the most recent body weight. IV doses should be administered via a tail vein. PO doses should be administered using a gavage needle.
-
-
Blood Sample Collection:
-
At each time point, collect approximately 0.2 mL of blood into tubes containing K2-EDTA as an anticoagulant.
-
Gently invert the tubes several times to ensure proper mixing.
-
Place samples on ice immediately after collection.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) within 30 minutes of collection.
-
Carefully aspirate the supernatant (plasma) and transfer to uniquely labeled cryovials.
-
Store plasma samples at -80°C until bioanalysis.
-
-
Urine and Feces Collection (Optional):
-
House animals in metabolic cages for the duration of the collection period.
-
Collect urine and feces at specified intervals (e.g., 0-8h, 8-24h).
-
Measure the volume of urine and weigh the feces. Store samples at -80°C.
-
Protocol 2: Bioanalytical Sample Preparation and LC-MS/MS Analysis
-
Standard and QC Preparation:
-
Prepare stock solutions of Quinoxyfen and this compound (if used as a test article, a different internal standard would be needed) in a suitable organic solvent like acetonitrile or methanol (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by serial dilution of the stock solutions.
-
Spike blank rat plasma with the working standard solutions to create calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples at low, medium, and high concentrations.
-
-
Sample Extraction (Protein Precipitation):
-
Thaw plasma samples, calibration standards, and QCs on ice.
-
To 50 µL of each plasma sample, add 150 µL of cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled analog of Quinoxyfen, or this compound if Quinoxyfen is the analyte).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples into an LC-MS/MS system.
-
Perform chromatographic separation on a C18 reverse-phase column.
-
Use a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantification.
-
Data Presentation
Hypothetical Pharmacokinetic Parameters
The following table presents hypothetical data illustrating the expected impact of deuteration on the pharmacokinetics of Quinoxyfen in rats following a 50 mg/kg oral dose.
| Parameter | Quinoxyfen | This compound |
| Cmax (ng/mL) | 850 | 920 |
| Tmax (hr) | 1.5 | 2.0 |
| AUC₀₋₂₄ (ng·hr/mL) | 7,200 | 10,800 |
| t½ (hr) | 4.5 | 6.8 |
| Oral Bioavailability (%) | 35 | 50 |
LC-MS/MS Method Parameters
The table below summarizes typical parameters for the bioanalytical method.
| Parameter | Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 3 min, hold 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Quinoxyfen) | e.g., m/z 308.0 → 273.0 |
| MRM Transition (this compound) | e.g., m/z 312.0 → 277.0 |
Visualizations
References
- 1. Aromatic Ring Fluorination Patterns Modulate Inhibitory Potency of Fluorophenylhydroxamates Complexed with Histone Deacetylase 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoxyfen (Ref: DE 795) [sitem.herts.ac.uk]
- 3. Fate of quinoxyfen residues in grapes, wine, and their processing products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fao.org [fao.org]
Troubleshooting & Optimization
Technical Support Center: Quinoxyfen and Quinoxyfen-d4 Chromatographic Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the chromatographic separation of quinoxyfen and its deuterated internal standard, quinoxyfen-d4.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic issues encountered when analyzing quinoxyfen and this compound?
A1: The most frequently observed issues include:
-
Peak Tailing: Asymmetrical peaks with a drawn-out tail, which can affect integration and accuracy.[1][2]
-
Chromatographic Shift (Isotope Effect): this compound may elute slightly earlier than quinoxyfen, leading to incomplete co-elution.
-
Matrix Effects: Ion suppression or enhancement, particularly in complex matrices like food and environmental samples, can impact the accuracy of quantification.[3][4][5]
-
Poor Resolution: Inadequate separation from matrix components or other analytes.
-
Inconsistent Retention Times: Variation in retention times between injections.
Q2: Why is my quinoxyfen peak tailing?
A2: Peak tailing for quinoxyfen, a compound with a quinoline ring system, can be caused by several factors:
-
Secondary Interactions: The basic nitrogen atom in the quinoline ring can interact with acidic residual silanol groups on the surface of silica-based columns (e.g., C18). This is a common cause of peak tailing for basic compounds.
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to undesirable interactions between the analyte and the stationary phase.
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.
Q3: Why does this compound elute at a slightly different retention time than quinoxyfen?
A3: This phenomenon is known as the chromatographic isotope effect. Deuterated compounds can have slightly different physicochemical properties compared to their non-deuterated counterparts. In reversed-phase chromatography, deuterated compounds often exhibit slightly shorter retention times. This can be attributed to the C-D bond being slightly shorter and stronger than the C-H bond, which can subtly affect the molecule's hydrophobicity and interaction with the stationary phase.
Q4: How can I minimize matrix effects for quinoxyfen analysis?
A4: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis, especially with complex samples. Strategies to mitigate these effects include:
-
Effective Sample Preparation: Use of techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or solid-phase extraction (SPE) to remove interfering matrix components is crucial.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is representative of the samples can help to compensate for matrix effects.
-
Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on ionization.
-
Chromatographic Optimization: Improving the separation of quinoxyfen from co-eluting matrix components can minimize ion suppression.
Troubleshooting Guides
Issue 1: Quinoxyfen Peak Tailing
Symptoms:
-
Asymmetric peak with a tailing factor > 1.2.
-
Poor peak integration and reproducibility.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Detailed Solutions:
| Potential Cause | Recommended Action |
| Secondary Interactions | Lower the pH of the mobile phase by adding a small amount of acid (e.g., 0.1% formic acid). This will protonate the residual silanol groups on the column, reducing their interaction with the basic quinoxyfen molecule. Using a highly end-capped C18 column can also minimize these interactions. |
| Column Overload | Reduce the concentration of the sample or the injection volume. |
| Inappropriate Mobile Phase | Ensure the mobile phase composition is optimal. For reversed-phase chromatography of quinoxyfen, a mixture of acetonitrile or methanol and water with an acidic modifier is typically used. |
| Column Contamination | Flush the column with a strong solvent to remove any adsorbed contaminants. If the problem persists, the column may need to be replaced. |
Issue 2: Chromatographic Shift between Quinoxyfen and this compound
Symptoms:
-
Incomplete co-elution of quinoxyfen and this compound peaks.
-
Inaccurate quantification due to differential matrix effects.
Troubleshooting Workflow:
References
- 1. obrnutafaza.hr [obrnutafaza.hr]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. longdom.org [longdom.org]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
Technical Support Center: Optimizing Quinoxyfen-d4 Internal Standard Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal use of Quinoxyfen-d4 as an internal standard in quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration for the this compound internal standard working solution?
A1: The optimal concentration of this compound should be determined during method development and validation. A general best practice is to use a concentration that falls within the mid-range of the calibration curve for the native Quinoxyfen. A typical starting concentration for a this compound working solution is 100 ng/mL . This concentration should provide a stable and reproducible signal without saturating the detector. However, the ideal concentration is dependent on the sensitivity of the LC-MS/MS instrument and the expected concentration range of Quinoxyfen in the samples.
Q2: How should I prepare the stock and working solutions for this compound?
A2:
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent, such as acetonitrile or methanol, to a final concentration of 1 mg/mL. Store this solution at -20°C or colder.
-
Intermediate Stock Solution (e.g., 10 µg/mL): Dilute the primary stock solution with the same solvent to create an intermediate stock of 10 µg/mL. This helps in minimizing pipetting errors during the preparation of the working solution.
-
Working Solution (e.g., 100 ng/mL): Dilute the intermediate stock solution to the final desired concentration (e.g., 100 ng/mL) with the appropriate solvent. This working solution is then used to spike all calibration standards, quality control samples, and unknown samples.
Q3: Why is using a deuterated internal standard like this compound recommended?
A3: Deuterated internal standards, such as this compound, are considered the gold standard for quantitative LC-MS/MS analysis. Because they are isotopically labeled versions of the analyte, they have nearly identical chemical and physical properties. This ensures that they co-elute chromatographically and exhibit similar ionization efficiency and susceptibility to matrix effects as the native Quinoxyfen. This co-behavior allows for accurate correction of variations that may occur during sample preparation, injection, and ionization, leading to more precise and accurate quantification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High Variability in this compound Peak Area | Inconsistent spiking of the internal standard. | Ensure precise and consistent addition of the this compound working solution to all samples, standards, and QCs. Use calibrated pipettes. |
| Matrix effects (ion suppression or enhancement). | Evaluate matrix effects by comparing the this compound response in a neat solution versus a matrix extract. If significant effects are observed, further sample cleanup or the use of matrix-matched calibration standards may be necessary. | |
| Instability of this compound in the sample or final extract. | Investigate the stability of this compound under the sample storage and processing conditions. | |
| Poor Chromatographic Peak Shape for this compound | Suboptimal LC conditions. | Optimize the mobile phase composition, gradient profile, column temperature, and flow rate to achieve a sharp and symmetrical peak for both Quinoxyfen and this compound. |
| Column degradation. | Replace the analytical column if performance deteriorates. | |
| This compound Signal is Too Low or Too High | Inappropriate concentration of the working solution. | Adjust the concentration of the this compound working solution to ensure the response is within the linear dynamic range of the instrument and provides a good signal-to-noise ratio. |
| Detector saturation. | If the signal is too high, dilute the working solution or adjust the detector settings. | |
| Inaccurate Quantification of Quinoxyfen | The concentration of the internal standard is outside the linear range of the analyte's calibration curve. | Prepare a calibration curve for Quinoxyfen and ensure that the response of the chosen this compound concentration falls within the linear portion of this curve. |
| Isotopic interference from the native analyte. | Check the mass spectra for any contribution from the native Quinoxyfen to the this compound signal. Select MRM transitions that are specific to each compound. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
Objective: To determine the ideal concentration of this compound for the analysis of Quinoxyfen in a specific matrix.
Methodology:
-
Prepare a series of this compound working solutions at different concentrations (e.g., 10, 50, 100, 250, 500 ng/mL).
-
Prepare a set of calibration standards for Quinoxyfen ranging from the limit of quantification (LOQ) to the upper limit of quantification (ULOQ).
-
Spike a constant volume of each this compound working solution into aliquots of each calibration standard.
-
Analyze the samples using the developed LC-MS/MS method.
-
Evaluate the following parameters for each this compound concentration:
-
Response Stability: The peak area of this compound should be consistent across all calibration standards.
-
Linearity of Quinoxyfen: The calibration curve for Quinoxyfen should have a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: The calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% at the LOQ).
-
-
Select the this compound concentration that provides the best overall performance.
Protocol 2: Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
Objective: To extract Quinoxyfen and spike this compound from a solid matrix (e.g., fruit, vegetable).
Methodology:
-
Homogenize 10 g of the sample.
-
Add 10 mL of acetonitrile.
-
Spike with the appropriate volume of the optimized this compound working solution.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge.
-
Take an aliquot of the supernatant for dispersive solid-phase extraction (d-SPE) cleanup.
-
Add the supernatant to a d-SPE tube containing primary secondary amine (PSA) and MgSO₄.
-
Vortex for 30 seconds and centrifuge.
-
Filter the supernatant and inject it into the LC-MS/MS system.
Quantitative Data Summary
Table 1: Recommended LC-MS/MS Parameters for Quinoxyfen and this compound
| Parameter | Quinoxyfen | This compound |
| Precursor Ion (m/z) | 308.0 | 312.0 |
| Product Ion 1 (Quantifier) (m/z) | 197.0 | 201.0 |
| Product Ion 2 (Qualifier) (m/z) | 161.9 | 165.9 |
| Collision Energy (eV) for Product Ion 1 | To be optimized | To be optimized |
| Collision Energy (eV) for Product Ion 2 | To be optimized | To be optimized |
| Cone Voltage (V) | To be optimized | To be optimized |
Note: Collision energies and cone voltage are instrument-dependent and should be optimized for maximum signal intensity.
Table 2: Example Performance Data from Method Validation
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 1 ng/g |
| Accuracy (at 3 QC levels) | 85-115% |
| Precision (RSD%) | < 15% |
| Recovery | 80-110% |
This is example data and will vary depending on the matrix, instrumentation, and final method parameters.
Visualizations
Caption: Experimental workflow for Quinoxyfen analysis.
Caption: Troubleshooting high internal standard variability.
addressing low isotopic purity of Quinoxyfen-d4 standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing issues related to the low isotopic purity of Quinoxyfen-d4 internal standards.
Frequently Asked Questions (FAQs)
Q1: What is isotopic purity and why is it critical for a this compound standard?
A: Isotopic purity refers to the percentage of an isotopically labeled compound (e.g., this compound) that is fully labeled with the desired isotope (deuterium, in this case) at all specified positions. High isotopic purity is crucial for quantitative mass spectrometry assays because the deuterated internal standard (IS) is used to correct for analyte loss during sample preparation and for variations in instrument response.[1][2] If the this compound standard contains a significant amount of unlabeled Quinoxyfen (M+0) or partially labeled intermediates (d1, d2, d3), it will lead to an inaccurate measurement of the analyte's concentration.[3] Most applications require an isotopic purity of 95% or higher for reliable results.[4]
Q2: What are the common causes of low isotopic purity in a this compound standard?
A: Low isotopic purity in a this compound standard typically arises from issues during its chemical synthesis. The primary causes include:
-
Incomplete Deuteration: The chemical reactions used to substitute hydrogen atoms with deuterium on the precursor molecules may not proceed to completion, leaving behind a mixture of unlabeled, partially labeled, and fully labeled molecules.
-
Presence of Unlabeled Precursors: If the starting materials for the synthesis are not fully deuterated, the final product will inevitably contain unlabeled Quinoxyfen.
-
Hydrogen/Deuterium (H/D) Exchange: Although less likely for aromatic positions typical for Quinoxyfen labeling, H/D exchange can occur if deuterium atoms are placed on chemically unstable positions, causing them to be replaced by hydrogen from solvents or the sample matrix.[5]
Q3: What are the consequences of using a this compound standard with low isotopic purity?
A: The primary consequence is the generation of erroneous and unreliable quantitative data. Specifically:
-
Overestimation of the Analyte: The unlabeled Quinoxyfen impurity in the d4-standard will contribute to the analyte's signal, leading to a falsely high calculated concentration.
-
Compromised Assay Linearity: The presence of unlabeled analyte in the internal standard can compromise the linearity of the calibration curve, particularly at low concentrations.
-
Failed Method Validation: Bioanalytical methods may fail validation criteria for accuracy and precision, leading to delays in research and development.
Q4: How can I check the isotopic purity of my this compound standard?
A: The isotopic purity should be stated on the Certificate of Analysis (CoA) provided by the supplier. However, it is best practice to verify it experimentally, especially if you encounter unexpected results. The most common method is high-resolution mass spectrometry (HRMS), often by direct infusion or using an LC-MS system. This technique allows for the separation and relative quantification of the different isotopic species (d0, d1, d2, d3, d4).
Troubleshooting Guide: Low Isotopic Purity
This guide provides a systematic approach to identifying and mitigating problems arising from suspected low isotopic purity of your this compound standard.
Problem: Inaccurate or Inconsistent Quantitative Results
Symptom: You observe poor accuracy in your quality control (QC) samples, unexpected high values in blank samples, or non-linear calibration curves.
Workflow:
References
Technical Support Center: Troubleshooting Signal Suppression of Quinoxyfen-d4 in Complex Matrices
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting signal suppression of the internal standard Quinoxyfen-d4 when analyzing complex matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a concern for this compound?
A1: Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of an analyte, in this case, the internal standard this compound, due to co-eluting compounds from the sample matrix.[1][2] This can lead to an underestimation of the analyte concentration, impacting the accuracy and reliability of the analytical method.[3][4] While deuterated internal standards like this compound are used to compensate for such effects, they too can be suppressed.[5]
Q2: What are the common causes of signal suppression in complex matrices?
A2: Signal suppression is primarily caused by competition for ionization between the analyte/internal standard and co-eluting matrix components in the ion source of the mass spectrometer. Highly concentrated or easily ionizable compounds in the matrix can monopolize the available charge, reducing the number of ions generated for the target analyte. Other factors include changes in the physical properties of the ESI droplets (e.g., viscosity, surface tension) caused by matrix components, which can hinder the ionization process.
Q3: How can I determine if this compound is being suppressed in my assay?
A3: The most common method to assess matrix effects is to compare the peak area of this compound in a post-extraction spiked blank matrix sample to its peak area in a neat solvent standard at the same concentration. A significantly lower peak area in the matrix sample indicates signal suppression. The matrix factor (MF) can be calculated as:
MF = (Peak Area in Matrix) / (Peak Area in Solvent)
An MF value less than 1 indicates suppression, while a value greater than 1 suggests signal enhancement.
Another qualitative method is the post-column infusion experiment, where a constant flow of this compound is introduced into the LC eluent after the analytical column. Injection of a blank matrix extract will show a dip in the baseline signal at retention times where matrix components causing suppression elute.
Q4: Are there specific matrices that are more prone to causing signal suppression for pesticide analysis?
A4: Yes, matrices with high complexity and a large amount of co-extractives are more likely to cause significant matrix effects. For pesticide analysis, this includes matrices like:
-
Spices and herbs: Cumin and capsicum have been shown to cause significant signal suppression.
-
Fruits and Vegetables with high pigment content: Such as tomatoes and peppers.
-
Oily or fatty matrices: These can introduce lipids and other non-polar compounds that interfere with ionization.
-
Cannabis matrices: Due to the high concentration of cannabinoids and terpenes.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating signal suppression of this compound.
Step 1: Confirm Signal Suppression
Symptom: Inconsistent or lower than expected peak areas for this compound in matrix samples compared to solvent standards.
Action:
-
Perform a Matrix Effect Study: As described in FAQ 3, calculate the Matrix Factor for this compound in your specific matrix.
-
Post-Column Infusion: If available, use this technique to pinpoint the retention time regions of suppression.
Step 2: Optimize Sample Preparation
Symptom: Significant signal suppression is confirmed (e.g., Matrix Factor < 0.7).
Action: The goal is to remove interfering matrix components before analysis.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used and effective sample preparation method for pesticide residue analysis in food matrices. It involves an extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup step.
-
Solid-Phase Extraction (SPE): A more targeted cleanup approach that can effectively remove interfering compounds. Different sorbents can be tested to find the optimal one for your matrix and analyte.
-
Liquid-Liquid Extraction (LLE): Can be used to partition Quinoxyfen from interfering matrix components.
Step 3: Chromatographic Optimization
Symptom: Signal suppression persists even after improving sample cleanup.
Action: Modify the LC method to separate this compound from co-eluting interferences.
-
Change Gradient Profile: A shallower gradient can improve the resolution between this compound and interfering peaks.
-
Evaluate Different Stationary Phases: A column with a different chemistry may provide a different selectivity and better separation.
-
Adjust Mobile Phase Composition: Modifying the organic solvent or adding a small percentage of a different solvent can alter selectivity.
Step 4: Dilution of the Sample Extract
Symptom: Suppression is still observed after sample preparation and chromatographic optimization.
Action:
-
Dilute the final extract: Diluting the sample extract can reduce the concentration of matrix components to a level where they no longer cause significant suppression. A 10-fold dilution has been shown to significantly reduce matrix effects for many pesticides in vegetable matrices. However, ensure that the final concentration of your target analyte is still above the limit of quantification.
Step 5: Instrument and Ion Source Optimization
Symptom: All previous steps have not fully resolved the signal suppression.
Action:
-
Optimize Ion Source Parameters: Adjust parameters such as gas flows, temperature, and spray voltage to improve ionization efficiency and potentially reduce the susceptibility to matrix effects.
-
Consider a Different Ionization Source: If using Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) may be less susceptible to matrix effects for certain compounds.
Data Presentation
| Matrix Type | Typical Matrix Effect | Key Interfering Components | Reference(s) |
| Fruiting Vegetables (e.g., Tomato, Capsicum) | Signal Suppression | Pigments (e.g., carotenoids), organic acids | |
| Leafy Greens (e.g., Lettuce, Spinach) | Moderate Suppression | Chlorophylls, sugars | |
| Spices (e.g., Cumin) | Strong Suppression/Enhancement | Volatile oils, complex organic compounds | |
| Citrus Fruits | Moderate to Strong Suppression | Organic acids, sugars, flavonoids | |
| Cannabis Flower | Strong Suppression | Cannabinoids, terpenes |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect for this compound
Objective: To quantify the degree of signal suppression or enhancement for this compound in a specific matrix.
Methodology:
-
Prepare Solvent Standard (A): Prepare a solution of this compound in the final mobile phase composition at a concentration relevant to your assay (e.g., the concentration used for spiking samples).
-
Prepare Post-Extraction Spiked Matrix Sample (B): a. Extract a blank sample of your matrix of interest using your established sample preparation protocol. b. After the final extraction step, spike the blank matrix extract with this compound to the same final concentration as the solvent standard.
-
Analysis: Inject both the solvent standard and the post-extraction spiked matrix sample into the LC-MS/MS system and record the peak area for this compound.
-
Calculation:
-
Matrix Effect (%) = (Peak Area of B / Peak Area of A) * 100
-
A value < 100% indicates signal suppression.
-
A value > 100% indicates signal enhancement.
-
Protocol 2: QuEChERS Sample Preparation for Quinoxyfen in a Fruit/Vegetable Matrix
Objective: To extract Quinoxyfen and its deuterated internal standard from a fruit or vegetable sample while minimizing matrix interferences.
Methodology:
-
Homogenization: Homogenize a representative portion of the fruit or vegetable sample.
-
Weighing and Spiking: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add the this compound internal standard solution.
-
Extraction: a. Add 10 mL of acetonitrile. b. Shake vigorously for 1 minute. c. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). d. Shake vigorously for 1 minute and then centrifuge at ≥3000 x g for 5 minutes.
-
Dispersive SPE Cleanup: a. Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA). b. Vortex for 30 seconds and centrifuge at high speed for 2 minutes.
-
Final Extract: The supernatant is the final extract. It can be directly injected into the LC-MS/MS system or diluted if necessary.
Visualizations
Caption: A logical workflow for troubleshooting signal suppression of this compound.
Caption: Experimental workflow for the quantitative evaluation of matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
Technical Support Center: Preventing H/D Exchange in Acidic Mobile Phases
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing hydrogen/deuterium (H/D) exchange during liquid chromatography-mass spectrometry (LC-MS) experiments, particularly when using acidic mobile phases.
Frequently Asked Questions (FAQs)
Q1: What is hydrogen/deuterium (H/D) exchange and why is it a concern in my LC-MS experiments?
A1: Hydrogen/deuterium exchange is a chemical reaction where a hydrogen atom in a molecule is replaced by a deuterium atom from a deuterium-rich solvent (e.g., D₂O), or vice versa.[1][2] In techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), the pattern of deuterium incorporation provides valuable insights into protein conformation and dynamics.[1] The primary concern during LC-MS analysis is "back-exchange," the undesirable loss of incorporated deuterium and its replacement with hydrogen from the protic mobile phase (like water).[3][4] This loss of the deuterium label can compromise the accuracy and integrity of the experimental data.
Q2: What are the most critical factors that influence the rate of H/D back-exchange during analysis?
A2: The two most critical factors influencing the rate of H/D back-exchange are pH and temperature . The exchange rate is catalyzed by both acids and bases. For protein backbone amide hydrogens, the rate of exchange is at a minimum at a pH of approximately 2.5 to 2.6. Lowering the temperature also significantly slows down the rate of exchange.
Q3: What is "quenching" and how does it relate to preventing back-exchange?
A3: Quenching is the process of rapidly stopping the H/D exchange reaction at a specific time point to "freeze" the deuterium labeling pattern for analysis. This is typically achieved by quickly lowering the pH of the sample to around 2.5 and reducing the temperature to near 0°C. Maintaining these "quench conditions" (low pH and low temperature) throughout the subsequent analytical steps, including LC separation, is crucial for minimizing back-exchange.
Q4: What are the primary strategies to minimize H/D back-exchange in an acidic mobile phase?
A4: The core strategies to minimize back-exchange during LC separation are:
-
Low pH Mobile Phase: Maintain the mobile phase pH at the point of minimum exchange, typically around pH 2.5, using additives like formic acid or trifluoroacetic acid.
-
Low-Temperature Chromatography: Perform the separation at low temperatures, ideally at or near 0°C. Some advanced systems even utilize sub-zero temperatures.
-
Fast Separation: Employ ultra-high-performance liquid chromatography (UHPLC) systems and short columns to reduce the analysis time and minimize the sample's exposure to the protic mobile phase. Increasing the flow rate can also help to shorten the analysis time.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Actions |
| Significant loss of deuterium label (High Back-Exchange) | Mobile phase pH is not optimal (too high or too low). | Adjust the mobile phase pH to be within the 2.5-2.6 range. Use a calibrated pH meter. |
| The temperature of the column and/or autosampler is too high. | Ensure that the column compartment and sample manager are properly cooled, ideally to 0°C or slightly below. Use pre-chilled solvents. | |
| The chromatographic run time is too long. | Optimize the LC method to achieve a faster separation. Consider using a shorter column, a faster flow rate, or a steeper gradient. | |
| High ionic strength in the mobile phase. | In some cases, high salt concentrations can affect back-exchange. Try reducing the salt concentration in the mobile phase during the elution step. | |
| Poor Chromatographic Resolution at Low Temperatures | Increased viscosity of the mobile phase at low temperatures. | Increase the flow rate to improve separation efficiency at lower temperatures. Consider using a UHPLC system capable of handling higher backpressures. |
| Sub-optimal gradient profile. | Re-optimize the elution gradient for the lower temperature conditions. A longer, shallower gradient may be necessary, but this needs to be balanced against the risk of increased back-exchange. | |
| Sample Carryover | "Sticky" peptides adsorbing to the column or system components. | Implement rigorous column and system washing protocols between injections. |
Experimental Protocols
Protocol 1: Standard Quench and LC-MS Analysis for Minimizing Back-Exchange
-
Quenching: At a predetermined time point, mix the labeling reaction with an equal volume of ice-cold quench buffer (e.g., 0.1% formic acid, pH 2.5) to rapidly lower the pH and temperature.
-
Injection: Immediately inject the quenched sample into a temperature-controlled autosampler set at or below 4°C.
-
Chromatography System Equilibration: Equilibrate the entire LC system, including the trapping and analytical columns, at a low temperature (e.g., 0-1°C).
-
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water, pH 2.5.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Separation: Perform a rapid separation using a UHPLC system with a suitable reversed-phase column. The gradient and flow rate should be optimized to provide adequate separation while minimizing the total run time.
-
MS Detection: Analyze the eluting peptides with a high-resolution mass spectrometer.
Visualizations
Caption: Workflow for minimizing H/D back-exchange during an HDX-MS experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 3. Fast Reversed-Phase Liquid Chromatography to Reduce Back Exchange and Increase Throughput in H/D Exchange Monitored by FT-ICR Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quinoxyfen-d4 Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Quinoxyfen-d4 in stock solutions. The following information is designed to help you identify and resolve potential issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My analytical results using this compound as an internal standard are inconsistent. Could this be a stability issue?
A1: Yes, inconsistent analytical results are a common symptom of internal standard degradation. Instability of your this compound stock solution can lead to a decreasing signal over time, which in turn can cause inaccurate quantification of your target analyte. It is crucial to ensure the stability of your stock and working solutions throughout the course of your experiments.
Q2: What are the primary factors that can affect the stability of this compound in a stock solution?
A2: The stability of this compound can be influenced by several factors, largely mirroring the stability profile of its non-deuterated counterpart, Quinoxyfen. Key factors include:
-
Solvent Choice: The type of solvent used to prepare the stock solution is critical. Polar protic solvents, or solutions with acidic or basic pH, may facilitate the degradation of the molecule or the exchange of deuterium atoms with protons from the solvent.
-
Storage Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light Exposure: Like many aromatic compounds, this compound may be susceptible to photodegradation.
-
pH of the Solution: Quinoxyfen has been shown to be unstable in acidic conditions (pH 4), while it is relatively stable at neutral and basic pH (pH 7 and 9). It is presumed that this compound exhibits similar pH sensitivity.
Q3: In which solvents is this compound most likely to be unstable?
A3: Based on general knowledge of deuterated standards and the chemistry of Quinoxyfen, instability is more likely in:
-
Protic Solvents: Solvents with exchangeable protons, such as methanol or water, can potentially lead to deuterium-hydrogen exchange over time, although the deuterium on the aromatic ring of this compound is generally more stable than on heteroatoms.
-
Acidic or Basic Solutions: Acidic conditions, in particular, have been shown to cause hydrolytic degradation of Quinoxyfen.
-
Acetonitrile: Some studies have shown that certain fungicides can degrade in acetonitrile, although this can sometimes be mitigated by the addition of a small amount of a weak acid like acetic acid to stabilize the solution.[1][2]
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: To ensure the longevity of your this compound stock solution, the following storage conditions are recommended:
-
Solvent: Prepare stock solutions in a high-purity, aprotic organic solvent such as toluene, acetone, or ethyl acetate, where Quinoxyfen shows good solubility.
-
Temperature: Store solutions at a low temperature, ideally at 4°C for short-term storage and -20°C or lower for long-term storage.[3]
-
Container: Use amber glass vials to protect the solution from light.
-
Atmosphere: For long-term storage, it is good practice to flush the vial with an inert gas like nitrogen or argon before sealing to prevent oxidation.
Troubleshooting Guide
If you suspect that your this compound stock solution is unstable, follow this troubleshooting guide.
Step 1: Verify the Integrity of Your Stock Solution
The first step is to confirm if degradation has occurred. This can be done by analyzing a freshly prepared this compound solution and comparing its response to the stock solution .
Step 2: Identify the Cause of Instability
If degradation is confirmed, the next step is to identify the root cause. Consider the factors mentioned in the FAQs, such as the solvent, storage temperature, and light exposure. The following diagram illustrates a logical troubleshooting workflow.
Caption: Troubleshooting workflow for suspected this compound instability.
Experimental Protocols
Protocol for Stock Solution Stability Assessment
This protocol outlines a general procedure to evaluate the stability of a this compound stock solution over time.
1. Materials and Reagents:
-
This compound reference standard
-
High-purity solvents (e.g., acetonitrile, acetone, toluene, methanol)
-
Volumetric flasks and pipettes
-
Amber glass vials with screw caps
-
Analytical instrument (e.g., LC-MS/MS or GC-MS)
2. Preparation of Stock and Working Solutions:
-
Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in the solvent(s) to be tested.
-
From this stock solution, prepare a working solution at a concentration suitable for your analytical method (e.g., 1 µg/mL).
3. Stability Study Design:
-
Aliquots of the working solution are stored under different conditions (e.g., room temperature, 4°C, -20°C) and in different types of vials (clear vs. amber).
-
Analyze the solutions at defined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
-
The initial analysis at time zero serves as the baseline.
4. Analytical Method:
-
Use a validated analytical method to measure the concentration of this compound. An LC-MS/MS method is often suitable for this purpose.
-
Monitor the peak area or height of this compound at each time point.
5. Data Analysis:
-
Calculate the percentage of the initial concentration remaining at each time point.
-
A common acceptance criterion is that the concentration should remain within ±15% of the initial concentration.
The following diagram illustrates the experimental workflow for a stability study.
Caption: Workflow for conducting a stock solution stability study.
Data Presentation
The following tables present hypothetical stability data for this compound in different solvents and at various storage temperatures. This data is for illustrative purposes and should be confirmed by in-house stability studies.
Table 1: Stability of this compound (1 µg/mL) in Various Solvents at Room Temperature (25°C)
| Time (days) | Acetonitrile (% Remaining) | Acetone (% Remaining) | Toluene (% Remaining) | Methanol (% Remaining) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 1 | 98.5 | 99.2 | 99.8 | 97.1 |
| 3 | 95.2 | 98.1 | 99.5 | 92.3 |
| 7 | 88.9 | 96.5 | 99.1 | 85.4 |
| 14 | 81.3 | 94.2 | 98.5 | 76.8 |
| 30 | 72.1 | 91.8 | 97.9 | 65.2 |
Table 2: Effect of Storage Temperature on this compound (1 µg/mL) Stability in Acetonitrile
| Time (days) | 25°C (Room Temp) (% Remaining) | 4°C (Refrigerated) (% Remaining) | -20°C (Frozen) (% Remaining) |
| 0 | 100.0 | 100.0 | 100.0 |
| 7 | 88.9 | 98.7 | 99.8 |
| 14 | 81.3 | 97.5 | 99.6 |
| 30 | 72.1 | 95.1 | 99.2 |
| 60 | 58.4 | 92.3 | 98.9 |
| 90 | 45.6 | 89.8 | 98.5 |
Disclaimer: The information provided in this technical support center is for guidance purposes only. It is essential to perform your own stability studies to confirm the stability of this compound in your specific solvents and under your laboratory's storage conditions.
References
- 1. Evaluation of common organic solvents for gas chromatographic analysis and stability of multiclass pesticide residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of a volatile deuterated compound by the differential scanning calorimetry combined with quantitative nuclear magnetic resonance and its verification by the mass balance method combined with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quinoxyfen Analysis
Welcome to the technical support center. This guide provides troubleshooting advice and frequently asked questions regarding the mass spectrometry analysis of quinoxyfen, with a specific focus on potential interferences related to its M+2 isotope peak.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of quinoxyfen and why does it produce a prominent M+2 isotope peak?
Quinoxyfen (chemical formula: C₁₅H₈Cl₂FNO) is a quinoline-based fungicide. Its structure contains two chlorine atoms. Naturally occurring chlorine exists as two stable isotopes: ³⁵Cl (approximately 75.77% abundance) and ³⁷Cl (approximately 24.23% abundance).
The presence of these two chlorine atoms results in a characteristic isotopic pattern in mass spectrometry. The molecular ion peak (M) corresponds to the molecule containing two ³⁵Cl atoms. The M+2 peak, which is two mass units higher, corresponds to molecules containing one ³⁵Cl and one ³⁷Cl atom. A smaller M+4 peak (four mass units higher) from molecules with two ³⁷Cl atoms is also expected. This distinctive pattern is a key signature for identifying chlorine-containing compounds.[1]
Q2: What is the expected isotopic distribution and m/z values for quinoxyfen's molecular ion?
The theoretical monoisotopic mass and the expected relative abundances of the M, M+2, and M+4 peaks for quinoxyfen are crucial for its correct identification. The relative abundance of the M+2 peak is approximately 64% of the M peak, which is a significant signal and a primary confirmation criterion.
Table 1: Theoretical Isotopic Distribution for Quinoxyfen (C₁₅H₈Cl₂FNO)
| Isotope Peak | Isotopic Composition | Theoretical m/z | Relative Abundance (%) |
| M | C₁₅H₈³⁵Cl₂FNO | 306.997 | 100.0 |
| M+1 | ¹³CC₁₄H₈³⁵Cl₂FNO | 307.999 | 16.5 |
| M+2 | C₁₅H₈³⁵Cl³⁷ClFNO | 308.994 | 64.0 |
| M+3 | ¹³CC₁₄H₈³⁵Cl³⁷ClFNO | 309.996 | 10.5 |
| M+4 | C₁₅H₈³⁷Cl₂FNO | 310.991 | 10.2 |
Note: m/z values are for the protonated molecule [M+H]⁺ in positive ion mode and may vary slightly based on instrumentation and ionization source. Relative abundances are calculated based on natural isotopic abundances.
Troubleshooting Guide
Problem: The observed M+2 peak for my quinoxyfen sample is significantly higher than the expected ~64% relative abundance.
An abnormally high M+2 peak can compromise accurate quantification and identification. This issue typically points to a co-eluting interference.
Step 1: Verify Instrument Calibration and Method Parameters
Before investigating external factors, ensure your mass spectrometer is properly calibrated and the method parameters are correct.
-
Mass Accuracy: Check the mass accuracy across your calibration range. Poor accuracy can lead to incorrect peak integration.
-
Resolution: Ensure the instrument resolution is sufficient to separate quinoxyfen's isotopic peaks from potential interferences. For high-resolution instruments, a narrow mass extraction window (e.g., ±5 ppm) can help eliminate isobaric interferences.[2]
-
Ion Ratios: Verify the M/M+2 ion ratio for a pure quinoxyfen standard. This will confirm the expected performance of your instrument.
Step 2: Identify Potential Sources of Interference
If the instrument is performing as expected, the issue is likely a chemical interference.
-
Isobaric Interference: This occurs when another compound has a molecular weight that is nominally the same as the M+2 isotope of quinoxyfen (m/z ~308.994). This is a common issue in complex matrices like food or environmental samples.[2][3]
-
Matrix Effects: Complex sample matrices can contain numerous compounds that co-elute with quinoxyfen, causing signal enhancement or suppression.[4] While matrix effects typically affect the entire analyte signal, a co-eluting interference can disproportionately affect one isotope peak if it has a similar m/z.
-
Other Pesticides or Contaminants: Check your sample for other known contaminants or pesticides that might have a molecular ion or a major fragment ion near m/z 309.
Step 3: Confirm and Mitigate the Interference
The following workflow can help you confirm and resolve the interference.
References
Technical Support Center: Optimizing Mass Spectrometry for Deuterated Standards
Welcome to our technical support center, designed for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter when adjusting mass spectrometry source conditions for deuterated internal standards.
Troubleshooting Guides
This section provides solutions to common problems that may arise during your experiments.
Issue: Low Signal Intensity or Poor Signal-to-Noise (S/N) for the Deuterated Standard
A weak or noisy signal from your deuterated internal standard can compromise the limit of quantification and the overall robustness of your assay.
Question: My deuterated internal standard shows a very low signal, sometimes close to the noise level. What are the potential causes and how can I fix this?
Answer: Low signal intensity for a deuterated standard can stem from several factors, ranging from incorrect concentration to suboptimal instrument settings. A systematic approach is crucial to pinpoint the issue.
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Incorrect Concentration | Verify the concentration of your working solution. Prepare a fresh stock solution and create a series of dilutions to analyze via direct infusion. Compare the signal intensity of your current working solution to the freshly prepared dilutions to check for degradation or incorrect concentration.[1] |
| Inefficient Ionization | The source conditions may not be optimal for your deuterated standard. Systematically optimize key source parameters.[2] |
| Instrument Not Tuned | Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.[1] |
| Degradation of Standard | Deuterated standards can degrade over time, especially if not stored correctly. Verify the integrity of your standard by comparing it to a fresh, unopened vial if available. |
| Ion Suppression | Matrix components co-eluting with your standard can suppress its ionization.[3] This can sometimes affect the deuterated standard differently than the analyte. |
Issue: Inconsistent or Declining Deuterated Standard Signal Throughout an Analytical Run
Signal instability for the internal standard across a batch of samples can lead to poor precision and inaccurate quantification.
Question: The peak area of my deuterated internal standard is decreasing or is highly variable as the analytical run progresses. What could be causing this?
Answer: A declining or inconsistent internal standard signal can indicate several issues, from sample preparation variability to instrument contamination.
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Sample Preparation Inconsistencies | Variability in sample processing can lead to inconsistent concentrations of the internal standard across your samples.[3] Review your sample preparation workflow for any potential sources of error. |
| Ion Source Contamination | Buildup of contaminants in the ion source over the course of a run can lead to a gradual decrease in signal for all compounds, including the internal standard. |
| Analyte-Internal Standard Interactions | In some cases, the analyte and internal standard may interact in a way that affects their ionization efficiency. |
| Carryover | If you observe a decreasing signal, it may be due to carryover from a previous, highly concentrated sample. Implement a robust wash cycle between injections. |
Frequently Asked Questions (FAQs)
Q1: How do I optimize mass spectrometry source conditions for a deuterated internal standard?
A1: A systematic approach to optimizing source parameters is recommended. This typically involves infusing a solution of the deuterated standard directly into the mass spectrometer and adjusting parameters to maximize the signal intensity.
Key Source Parameters to Optimize:
-
Ion Source Gas Temperature: The temperature of the heated gas used for desolvation can impact ionization efficiency. Higher temperatures can improve desolvation but may also lead to thermal degradation of sensitive compounds.
-
Nebulizer Gas Pressure: This gas aids in the formation of fine droplets in electrospray ionization. Optimizing this parameter can improve the stability and intensity of the signal.
-
Capillary Voltage: This voltage is critical for the initial formation of charged droplets. Moderate voltages often provide the most linear response.
-
Cone/Fragmentor/Declustering Potential Voltage: This voltage helps to desolvate ions and can be optimized to maximize the signal of the precursor ion while minimizing fragmentation.
Q2: My analyte and its deuterated internal standard are separating chromatographically. Is this a problem and how can I fix it?
A2: Yes, this can be a significant problem. Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. If this separation is significant, the analyte and the internal standard may experience different matrix effects, which can compromise the accuracy of your results.
Solutions:
-
Modify Chromatographic Conditions: Adjusting the mobile phase composition, gradient, or column temperature may help to improve co-elution.
-
Use a Different Column: The degree of separation can be dependent on the column chemistry.
-
Consider a ¹³C-labeled Standard: If available, a ¹³C-labeled internal standard is less likely to exhibit a chromatographic shift.
Q3: My calibration curve is non-linear at higher concentrations. What could be the cause?
A3: Non-linearity at high concentrations, even when using a deuterated internal standard, can be due to ion source saturation or "cross-talk" between the analyte and the standard.
Troubleshooting:
-
Ion Source Saturation: At high concentrations, the analyte and internal standard compete for ionization, leading to a disproportionate response. Consider diluting your samples or adjusting the concentration of your internal standard. A common practice is to use an internal standard concentration that provides a signal intensity around 50% of the highest calibration standard.
-
Isotopic Contribution ("Cross-talk"): The isotopic pattern of the analyte can contribute to the signal of the deuterated standard, and vice-versa. This is more pronounced at high analyte-to-internal standard concentration ratios. A mass difference of at least 3 atomic mass units (amu) between the analyte and the standard is recommended to minimize this.
Q4: I suspect my deuterated standard is undergoing H/D exchange. How can I confirm this?
A4: Deuterium atoms on certain functional groups (e.g., -OH, -NH, -COOH) can be prone to exchange with protons from the solvent, leading to a loss of the deuterated signal.
Experimental Protocol to Assess H/D Exchange:
-
Prepare two sets of samples:
-
Set A (Control): Spike the deuterated standard into a clean solvent.
-
Set B (Matrix): Spike the deuterated standard into a blank sample matrix (e.g., plasma, urine).
-
-
Incubate: Keep both sets of samples under the same conditions as your analytical method (time, temperature, pH).
-
Analyze: Analyze the samples by LC-MS/MS.
-
Monitor: Look for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange.
Experimental Protocols
Protocol 1: Systematic Optimization of MS Source Parameters
This protocol outlines a direct infusion method for optimizing key source parameters for a deuterated internal standard.
-
Prepare an Infusion Solution: Prepare a working solution of the deuterated standard at a concentration of approximately 100-1000 ng/mL in a solvent that mimics the initial mobile phase conditions of your LC method.
-
Direct Infusion Setup: Infuse the solution directly into the mass spectrometer at a constant flow rate.
-
Parameter Optimization (in order):
-
Tune Precursor and Product Ions: Identify the precursor ion and the most intense, stable product ions for Multiple Reaction Monitoring (MRM).
-
Optimize Cone/Declustering Potential (DP): Ramp the DP across a relevant range (e.g., 20 V to 150 V) and monitor the MRM transition intensity. The optimal DP is the voltage that yields the maximum signal for the precursor ion.
-
Optimize Collision Energy (CE): Using the optimized DP, ramp the CE for each MRM transition to find the voltage that produces the most intense product ion signal.
-
Optimize Source Temperature and Gas Flows: While monitoring the optimized MRM transition, adjust the ion source gas temperature and nebulizer gas pressure to maximize signal intensity and stability.
-
Protocol 2: Evaluation of Matrix Effects
This experiment helps determine if the deuterated internal standard is effectively compensating for matrix-induced ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and deuterated internal standard into the reconstitution solution.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample and then spike the analyte and internal standard into the final extract.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction process.
-
-
Analysis: Analyze all three sets of samples using your LC-MS/MS method.
-
Calculations:
-
Matrix Effect (%) = (Peak Area of Analyte in Set B / Peak Area of Analyte in Set A) * 100
-
Recovery (%) = (Peak Area of Analyte in Set C / Peak Area of Analyte in Set B) * 100
-
The internal standard is considered to be compensating effectively if the analyte/internal standard peak area ratio remains consistent across different matrix sources.
-
Visualizations
Caption: A logical workflow for troubleshooting a low signal-to-noise ratio.
Caption: Troubleshooting workflow for chromatographic separation of analyte and IS.
References
common challenges when using deuterated standards in bioanalysis
Welcome to the technical support center for the use of deuterated internal standards in bioanalysis. This resource is tailored for researchers, scientists, and drug development professionals to provide guidance on common challenges and to offer robust troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are deuterated internal standards and why are they considered the gold standard in LC-MS/MS bioanalysis?
Deuterated internal standards are stable isotope-labeled (SIL) versions of the analyte of interest, where one or more hydrogen atoms have been replaced by deuterium.[1] They are considered the gold standard because they are chemically almost identical to the analyte, meaning they exhibit very similar behavior during sample preparation, chromatography, and ionization.[2][3] This allows them to effectively compensate for variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification.[1][2]
Q2: What are the ideal purity requirements for a deuterated internal standard?
For reliable and accurate quantification, a deuterated internal standard should possess high chemical and isotopic purity. The generally accepted requirements are:
-
Chemical Purity: >99%
-
Isotopic Enrichment: ≥98%
High purity ensures that the internal standard does not introduce interferences. The presence of unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).
Q3: How many deuterium atoms are optimal for an internal standard?
Typically, a deuterated internal standard should contain between 2 and 10 deuterium atoms. The ideal number is dependent on the analyte's molecular weight. The goal is to sufficiently shift the mass-to-charge ratio (m/z) of the internal standard outside the natural isotopic distribution of the analyte to prevent crosstalk. A mass difference of at least 4-5 Da is recommended to minimize this.
Q4: What is the "isotope effect" and how can it affect my analysis?
The isotope effect refers to the slight differences in physical and chemical properties of a molecule when an atom is replaced with one of its isotopes. In the context of deuterated standards, the C-D bond is stronger than the C-H bond. This can sometimes lead to:
-
Chromatographic Shifts: Deuterated compounds may elute slightly earlier than their non-deuterated counterparts during liquid chromatography.
-
Metabolic Switching: If the deuterium label is placed at a site of metabolism, the stronger C-D bond can slow down the metabolic reaction at that position. This may cause the metabolism to shift to an alternative pathway, a phenomenon known as "metabolic switching".
Troubleshooting Guides
Issue 1: Decreasing Internal Standard Signal Over Time
Question: I'm observing a progressive decrease in my deuterated internal standard's peak area throughout my analytical run. What could be the cause?
Answer: A progressive loss of the deuterated internal standard signal can be an indication of isotopic exchange, also known as "back-exchange". This occurs when deuterium atoms on the standard are replaced by hydrogen atoms from the surrounding environment, such as the LC mobile phase, solvents, or biological matrix.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a decreasing internal standard signal.
Experimental Protocol: Assessing Deuterium Back-Exchange
-
Objective: To evaluate the stability of a deuterated internal standard and check for deuterium-hydrogen back-exchange.
-
Materials:
-
Deuterated internal standard stock solution
-
Blank biological matrix (e.g., plasma)
-
Buffers of varying pH (e.g., pH 4, 7, 9)
-
Incubator/water bath
-
LC-MS/MS system
-
-
Procedure:
-
Spike the deuterated internal standard into aliquots of the blank biological matrix.
-
Adjust the pH of the samples using the different buffers.
-
Incubate the samples at a relevant temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each sample.
-
Immediately quench the reaction by adding a protein precipitation solvent (e.g., ice-cold acetonitrile) and store at -20°C or colder.
-
After the final time point, process all samples and analyze them by LC-MS/MS.
-
Monitor the peak areas of both the deuterated internal standard and the potential unlabeled analyte that would be formed upon exchange.
-
Data Presentation: Hypothetical Stability Study Results
| Condition | Incubation Time (hours) | Temperature (°C) | pH | % Decrease in IS Signal | Analyte Peak Detected in IS Channel? |
| Matrix | 24 | 25 | 7.4 | 15% | Yes |
| Reconstitution Solvent | 24 | 25 | 8.5 | 30% | Yes |
| Reconstitution Solvent | 24 | 4 | 8.5 | 5% | No |
| Reconstitution Solvent | 24 | 25 | 4.0 | <2% | No |
Interpretation: The data indicates that the internal standard is unstable at room temperature in both the biological matrix and, more significantly, in the slightly basic reconstitution solvent. Lowering the temperature and acidifying the solvent can significantly reduce the extent of isotopic exchange. Deuterium atoms attached to heteroatoms (e.g., -OD, -ND) or on carbons adjacent to carbonyl groups are particularly susceptible to exchange, especially under basic conditions.
Issue 2: Analyte Signal Detected in Blank Samples Spiked Only with Internal Standard
Question: I am observing a signal for my analyte in my blank samples that are spiked only with the deuterated internal standard. What is happening?
Answer: This issue is typically caused by either isotopic crosstalk from the analyte to the internal standard channel or the presence of the unlabeled analyte as an impurity in the internal standard material.
Logical Relationship of Potential Causes:
Caption: Potential causes for analyte signal in blank samples with IS.
Troubleshooting Steps:
-
Assess Isotopic Crosstalk:
-
Experiment: Prepare a series of solutions with increasing concentrations of the unlabeled analyte without the internal standard.
-
Analysis: Analyze these samples and monitor the mass transition of the internal standard.
-
Expected Outcome: If you observe a signal in the internal standard's mass transition that increases with the analyte concentration, this confirms isotopic crosstalk.
-
-
Evaluate the Purity of the Internal Standard:
-
Experiment: Prepare and analyze a solution containing only the deuterated internal standard at a high concentration.
-
Analysis: Monitor the mass transition of the unlabeled analyte.
-
Expected Outcome: A signal in the analyte's mass transition indicates that the internal standard is impure and contains some of the unlabeled analyte.
-
Mitigation Strategies:
-
For Isotopic Crosstalk:
-
Select an internal standard with a higher mass difference (ideally ≥ 4-5 Da) from the analyte.
-
Use a higher resolution mass spectrometer to better distinguish between the analyte and internal standard signals.
-
-
For Impurities:
-
Consult the Certificate of Analysis (CoA) for the stated isotopic and chemical purity of the standard.
-
If significant unlabeled analyte is detected, contact the supplier for a higher purity batch.
-
Issue 3: Chromatographic Separation of Analyte and Internal Standard
Question: My deuterated internal standard is eluting at a slightly different retention time than my analyte. Is this a problem?
Answer: Yes, this can be a problem. Ideally, the deuterated internal standard should co-elute with the analyte to ensure it experiences the same matrix effects and ionization suppression or enhancement. A slight chromatographic shift, where the deuterated compound elutes earlier, is a known isotope effect. While minor shifts may be tolerable, significant separation can compromise the accuracy and precision of the assay.
Troubleshooting Steps:
-
Confirm the Shift: Overlay the chromatograms of the analyte and the internal standard to visualize the extent of the separation.
-
Optimize Chromatography: Adjust the mobile phase composition, gradient profile, or column chemistry to improve co-elution.
-
Consider an Alternative Standard: If chromatographic optimization is unsuccessful, consider using an internal standard with deuterium labels on different positions of the molecule or a standard labeled with a heavier isotope like ¹³C, which is less prone to chromatographic shifts.
Issue 4: In-Source Fragmentation of the Deuterated Standard
Question: I suspect my deuterated standard is losing a deuterium atom in the ion source of the mass spectrometer. How can I confirm and address this?
Answer: In-source fragmentation can occur where the deuterated standard loses a deuterium atom and contributes to the analyte's signal.
Troubleshooting Steps:
-
Optimize MS Conditions: Carefully adjust the ion source parameters, such as collision energy and cone voltage, to minimize in-source fragmentation.
-
Evaluate Label Position: The stability of the deuterium label is crucial. Labels on positions that are not prone to exchange or fragmentation under analytical conditions should be chosen. If the label is on a labile position, it will be more susceptible to in-source loss.
-
Alternative Standards: If optimization of MS conditions is not sufficient, a standard with a more stable label (e.g., ¹³C or ¹⁵N) may be necessary. These are not susceptible to exchange and are generally more stable.
Issue 5: Metabolic Instability of the Deuterated Standard
Question: My results are showing poor precision and accuracy, and I've ruled out other common issues. Could my deuterated standard be metabolically unstable?
Answer: Yes, if the deuterium label is placed on a part of the molecule that is subject to metabolic cleavage, the internal standard may be prematurely metabolized. This would compromise its ability to accurately reflect the analyte's concentration.
Experimental Protocol: Assessing Metabolic Stability
-
Objective: To evaluate the stability of the deuterated internal standard in the presence of metabolizing enzymes.
-
Materials:
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Liver microsomes (e.g., human, rat) at a specified protein concentration (e.g., 0.5 mg/mL)
-
NADPH regenerating system (cofactor for metabolic enzymes)
-
Deuterated internal standard stock solution
-
-
Procedure:
-
Incubate the deuterated internal standard with the liver microsomes and NADPH regenerating system at 37°C.
-
Take aliquots at various time points (e.g., 0, 15, 30, 60 minutes).
-
Quench the reaction with a suitable solvent (e.g., cold acetonitrile).
-
Analyze the samples by LC-MS/MS and monitor the disappearance of the deuterated internal standard over time.
-
Mitigation:
-
Select a deuterated standard where the label is positioned on a part of the molecule that is not subject to metabolic cleavage.
-
If this is not possible, a structural analog internal standard may need to be considered, although this is a less ideal option.
References
Validation & Comparative
A Comparative Guide to Method Validation for Quinoxyfen Analysis: Leveraging Quinoxyfen-d4 for Enhanced Accuracy
For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide residues is paramount. This guide provides an objective comparison of analytical methodologies for quinoxyfen, a widely used fungicide. We will explore a proposed state-of-the-art method utilizing a deuterated internal standard, Quinoxyfen-d4, and contrast it with a conventional approach. The use of an isotopically labeled internal standard like this compound is a superior technique to mitigate matrix effects and improve the accuracy and precision of analytical results.
Proposed Method: QuEChERS Extraction with LC-MS/MS and this compound Internal Standard
This proposed method integrates the efficiency of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation with the high sensitivity and selectivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The inclusion of this compound as an internal standard is the cornerstone of this advanced methodology, as it closely emulates the analyte's behavior throughout the analytical process, thereby correcting for variations in recovery and instrument response.
Experimental Protocol
1. Sample Preparation (QuEChERS)
-
Homogenization: A representative 15 g portion of the sample (e.g., fruit, vegetable, or soil) is homogenized.
-
Extraction: The homogenized sample is placed in a 50 mL centrifuge tube with 15 mL of acetonitrile. For soil samples, an initial wetting step with water may be necessary.
-
Internal Standard Spiking: A precise volume of this compound standard solution is added to the sample.
-
Salting-Out Extraction: A pre-packaged mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added, and the tube is shaken vigorously for 1 minute. This step partitions the quinoxyfen into the acetonitrile layer.
-
Centrifugation: The tube is centrifuged for 5 minutes at approximately 4000 rpm to separate the acetonitrile layer from the solid matrix and aqueous phase.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
An aliquot of the acetonitrile supernatant is transferred to a d-SPE cleanup tube containing a mixture of sorbents such as primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences.
-
The tube is vortexed for 1 minute and then centrifuged for 5 minutes.
-
The final cleaned extract is transferred to an autosampler vial for analysis.
3. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) to ensure high selectivity and sensitivity.
-
Quinoxyfen Transition: m/z 308.1 → 272.1
-
This compound Transition: m/z 312.1 → 276.1
-
-
Caption: Experimental workflow for quinoxyfen analysis using QuEChERS and LC-MS/MS.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS) with a Non-Deuterated Internal Standard
A conventional approach for quinoxyfen analysis involves extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS). While a robust technique, the use of a non-isotopically labeled internal standard, such as 1,4-dibromonaphthalene, may not fully compensate for matrix effects, potentially leading to lower accuracy and precision compared to the proposed method.[1]
Experimental Protocol
1. Sample Preparation
-
Extraction: The sample is extracted with an organic solvent like acetone.
-
Cleanup: The extract undergoes a cleanup step, often using solid-phase extraction (SPE) with an aminopropyl cartridge, to remove interfering co-extractives.
-
Internal Standard Spiking: The cleaned extract is spiked with a non-deuterated internal standard (e.g., 1,4-dibromonaphthalene).[1]
2. GC-MS Analysis
-
Chromatographic Separation:
-
Column: A low-polarity capillary column such as a DB-5ms.
-
Injection: Splitless injection mode.
-
-
Mass Spectrometric Detection:
-
Ionization: Electron Ionization (EI).
-
Analysis Mode: Selected Ion Monitoring (SIM) of characteristic ions for quinoxyfen (m/z 237, 272) and the internal standard (e.g., m/z 286 for 1,4-dibromonaphthalene).[1]
-
Comparative Performance Data
The following table presents a summary of the expected validation parameters for both the proposed and alternative methods. The data for the proposed method reflects the anticipated improvements gained by using a deuterated internal standard.
| Validation Parameter | Proposed Method (LC-MS/MS with this compound) | Alternative Method (GC-MS with Non-Deuterated IS) |
| Linearity (r²) | > 0.998 | > 0.995 |
| Accuracy (Recovery) | 90-110% | 70-120% |
| Precision (RSD) | < 10% | < 20% |
| Limit of Detection (LOD) | 0.5 µg/kg | 5 µg/kg |
| Limit of Quantification (LOQ) | 1 µg/kg | 10 µg/kg |
Conclusion
The proposed QuEChERS LC-MS/MS method using this compound as an internal standard offers a more accurate, precise, and sensitive approach for the determination of quinoxyfen residues. The inherent ability of the deuterated standard to correct for matrix effects and procedural losses makes it the superior choice for high-stakes analyses in food safety and drug development. While the conventional GC-MS method is still a valid technique, the proposed method provides a higher degree of confidence in the analytical results, which is critical for regulatory compliance and consumer protection.
References
A Head-to-Head Battle of Internal Standards: Quinoxyfen-d4 vs. Non-Isotopically Labeled Alternatives in Quantitative Analysis
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative analysis, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison between the isotopically labeled internal standard, Quinoxyfen-d4, and common non-isotopically labeled alternatives for the analysis of the fungicide Quinoxyfen. This comparison is supported by experimental data principles and detailed methodologies to aid in making informed decisions for your analytical workflows.
In the realm of quantitative mass spectrometry, particularly with techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), internal standards are indispensable for correcting variations that can occur during sample preparation, injection, and analysis. The ideal internal standard mimics
The Gold Standard of Measurement: A Comparative Guide to Isotope Dilution Mass Spectrometry
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, Isotope Dilution Mass Spectrometry (IDMS) emerges as the definitive technique. This guide provides an objective comparison of IDMS performance against other analytical methods, supported by experimental data, and offers detailed insights into its methodology. IDMS is a powerful analytical technique that provides highly accurate and precise quantification of analytes in a variety of complex matrices.[1] Its unique approach of using an isotopically labeled internal standard, or "spike," effectively minimizes errors that can arise from sample loss during preparation and from matrix effects during analysis.[1][2] This internal standardization is the cornerstone of its superior performance compared to traditional methods like external calibration.[2]
Unparalleled Accuracy and Precision: The IDMS Advantage
The core principle of IDMS involves adding a known amount of an isotopically enriched standard to a sample.[2] This "spike" is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes. After allowing the spike to fully equilibrate with the sample, the mixture is analyzed by a mass spectrometer. The instrument measures the ratio of the naturally occurring analyte to the isotopically labeled standard. Because the spike and analyte behave identically during sample preparation and analysis, any sample loss will affect both equally, thus preserving the accuracy of the ratio measurement. This allows for a highly precise calculation of the original analyte concentration.
The power of IDMS is evident in its ability to significantly reduce measurement uncertainty. For instance, in gas chromatography analysis, the use of isotope dilution can decrease the uncertainty of measurement results from 5% to as low as 1%. When coupled with mass spectrometry (IDMS), the precision of the isotopic ratio determination is typically better than 0.25%.
Comparative Performance Data
The superiority of IDMS over conventional methods is clearly demonstrated in various applications. A study on the quantification of ochratoxin A (OTA) in flour, using a certified reference material, provides a compelling comparison.
| Calibration Method | Measured OTA (µg/kg) | % Bias from Certified Value | Relative Standard Deviation (RSD) |
| External Calibration | 2.5 - 3.3 | -18% to -38% | Not Reported |
| Single Isotope Dilution (ID¹MS) | 3.8 | -6% (attributed to isotopic enrichment bias) | Not Reported |
| Double Isotope Dilution (ID²MS) | 4.05 | Within certified range | Not Reported |
| Quintuple Isotope Dilution (ID⁵MS) | 4.05 | Within certified range | Not Reported |
| Certified Value Range | 3.17 – 4.93 |
Data sourced from a comparative study on ochratoxin A quantification.
This data illustrates that while external calibration results were significantly lower than the certified value due to matrix suppression effects, all IDMS methods produced results within the expected range, highlighting their accuracy.
In the realm of clinical chemistry, the implementation of IDMS standardization for creatinine assays has led to a significant improvement in accuracy. One study reported a reduction in assay bias from 10.4% to 1.6% after the adoption of IDMS-traceable reference materials. However, it is noteworthy that while accuracy improved, the overall precision (interlaboratory variability) remained largely unchanged in this particular study, indicating that other factors can also influence precision.
Another study comparing IDMS-traceable Jaffe and enzymatic methods for creatinine measurement found a high correlation between the two methods in healthy subjects. This demonstrates the impact of IDMS in harmonizing different analytical techniques.
The IDMS Experimental Workflow: A Step-by-Step Approach
The successful implementation of an IDMS experiment requires careful attention to several key steps to ensure the highest quality data. The general workflow is a systematic process designed to minimize potential sources of error.
Caption: A generalized experimental workflow for Isotope Dilution Mass Spectrometry (IDMS).
Detailed Experimental Protocol: Quantification of a Drug in Plasma
The following provides a more detailed methodology for a common application of IDMS in drug development: the quantification of a therapeutic drug in a plasma matrix.
1. Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of the drug (analyte) and the isotopically labeled internal standard (IS) in a suitable organic solvent.
-
Create a series of calibration standards by spiking blank plasma with known concentrations of the analyte.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
2. Sample Preparation:
-
Aliquot a known volume of the plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add a precise volume of the IS solution to each tube.
-
Vortex the samples to ensure thorough mixing and allow them to equilibrate for a set period (e.g., 15 minutes) to ensure the IS is fully integrated with the sample matrix.
-
Perform a protein precipitation step by adding a specific volume of a cold organic solvent (e.g., acetonitrile).
-
Vortex the samples again and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
The sample may be evaporated to dryness and reconstituted in a mobile phase-compatible solvent.
3. LC-MS/MS Analysis:
-
Inject a specific volume of the prepared sample onto a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
The analyte and IS are separated from other matrix components on an analytical column.
-
The eluent from the column is directed to the mass spectrometer's ion source (e.g., electrospray ionization - ESI).
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the precursor-to-product ion transitions for both the analyte and the IS.
4. Data Analysis and Quantification:
-
Integrate the peak areas for the analyte and the IS for each injection.
-
Calculate the peak area ratio (analyte peak area / IS peak area) for each standard, QC, and unknown sample.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards. A linear regression model is typically applied.
-
Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Key Considerations for High Accuracy and Precision
To achieve the highest quality results with IDMS, several factors must be carefully controlled:
-
Purity and Calibration of the Isotopic Standard: The concentration and isotopic purity of the spike must be accurately known. For the most accurate work, such as in double IDMS (ID²MS), the spike is calibrated against a primary standard of the analyte.
-
Equilibration: It is crucial that the added isotopic standard is completely homogenized and equilibrated with the natural analyte in the sample.
-
Mass Spectrometry: High-precision mass spectrometry is essential for the accurate measurement of isotope ratios.
-
Uncertainty Budget: A comprehensive uncertainty budget should be established to identify and quantify all potential sources of error in the measurement process.
Logical Relationship of IDMS Components for Accurate Quantification
The accuracy of IDMS is fundamentally built upon a series of interconnected principles and experimental controls.
Caption: The logical foundation of accurate quantification using IDMS.
Conclusion
Isotope Dilution Mass Spectrometry stands as a cornerstone of modern analytical chemistry, offering unparalleled accuracy and precision. Its ability to correct for sample loss and matrix effects makes it an indispensable tool in research, clinical diagnostics, and drug development. By understanding the fundamental principles and adhering to rigorous experimental protocols, scientists can leverage the full potential of IDMS to generate data of the highest metrological quality. As the demand for more accurate and reliable measurements continues to grow, the role of IDMS as a primary reference method is set to expand further.
References
Inter-Laboratory Validation of Quinoxyfen Quantification: A Comparative Guide
An Objective Analysis of Analytical Methods for Researchers, Scientists, and Drug Development Professionals
The accurate quantification of the fungicide quinoxyfen is crucial for ensuring food safety, environmental monitoring, and regulatory compliance. This guide provides a comparative overview of the inter-laboratory performance for the analysis of quinoxyfen, drawing upon available data from proficiency testing (PT) schemes. While comprehensive, publicly accessible inter-laboratory validation data for quinoxyfen is limited, this guide synthesizes the available information to offer insights into the reliability and comparability of analytical methods currently in use.
Data Presentation
A review of proficiency test reports, specifically the European Union Proficiency Test for Pesticide Residues in Cereals and Feeding Stuff (EUPT-CF7) from 2013, reveals the inclusion of quinoxyfen in inter-laboratory comparison studies. Analysis of this report indicates that out of numerous participating laboratories, a single false positive result for quinoxyfen was reported in a feed matrix.
Table 1: Summary of Inter-Laboratory Performance for Quinoxyfen Quantification from EUPT-CF7 (2013)
| Proficiency Test | Matrix | Number of Participating Laboratories | Quinoxyfen Findings | Performance Summary |
| EUPT-CF7 | Feed | >100 | 1 False Positive | The vast majority of laboratories demonstrated proficiency in avoiding false positive identifications of quinoxyfen in a complex feed matrix. |
Note: Detailed quantitative data from individual laboratories within this proficiency test is not publicly available. The performance summary is based on the reported instances of false positives.
Experimental Protocols
The analytical methods employed by laboratories participating in proficiency tests for pesticide residues, including quinoxyfen, are typically at the discretion of the individual laboratory, provided they meet the required performance criteria. Generally, multi-residue methods (MRMs) are utilized, which are capable of detecting a wide range of pesticides in a single analysis. The most common techniques for the quantification of quinoxyfen residues are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS).
Commonly Employed Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS) or GC-Tandem Mass Spectrometry (GC-MS/MS): Suitable for the analysis of volatile and semi-volatile compounds like quinoxyfen.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-Tandem Mass Spectrometry (LC-MS/MS): A versatile technique that can be applied to a broad range of pesticide polarities and is widely used in modern residue analysis.
A Generic Experimental Workflow for Quinoxyfen Residue Analysis:
A typical workflow for the analysis of quinoxyfen residues in a food or feed matrix involves the following steps:
-
Sample Homogenization: The representative sample is thoroughly blended to ensure uniformity.
-
Extraction: Quinoxyfen is extracted from the sample matrix using an appropriate organic solvent (e.g., acetonitrile). The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted extraction and clean-up procedure.
-
Clean-up: The extract is purified to remove interfering co-extractives using techniques such as dispersive solid-phase extraction (d-SPE).
-
Instrumental Analysis: The cleaned-up extract is injected into a GC-MS/MS or LC-MS/MS system for the separation, identification, and quantification of quinoxyfen.
-
Data Analysis: The concentration of quinoxyfen is determined by comparing the response of the analyte in the sample to that of a known calibration standard.
Mandatory Visualization
The following diagrams illustrate the key processes involved in the inter-laboratory validation of quinoxyfen quantification.
Caption: Workflow of an inter-laboratory proficiency test for quinoxyfen.
Caption: General workflow for quinoxyfen residue analysis in a laboratory.
Navigating Food Matrices: A Comparative Guide to Quinoxyfen-d4 Performance in Pesticide Residue Analysis
For researchers, scientists, and professionals in drug development and food safety, the accurate quantification of pesticide residues is paramount. The fungicide Quinoxyfen, used to combat powdery mildew on a variety of crops, is a frequent target of such analysis. The complexity of food matrices, however, can significantly impact analytical results, leading to inaccuracies. The use of an isotopically labeled internal standard, such as Quinoxyfen-d4, is a widely accepted strategy to mitigate these matrix effects and ensure the reliability of quantitative analysis. This guide provides a comparative overview of the expected performance of this compound in different food matrices, supported by representative experimental data and detailed protocols.
The Critical Role of Internal Standards in Complex Matrices
Food matrices are intricate mixtures of compounds that can interfere with the analysis of target analytes like Quinoxyfen. These interferences, collectively known as matrix effects, can cause ion suppression or enhancement in mass spectrometry-based methods, leading to underestimation or overestimation of the analyte's concentration. Deuterated internal standards, such as this compound, are ideal for compensating for these effects.[1] Since they are chemically identical to the analyte, they co-elute during chromatography and experience similar ionization effects in the mass spectrometer's source. By adding a known amount of this compound to the sample at the beginning of the analytical process, any loss of the analyte during sample preparation or variations in instrument response can be corrected for by monitoring the ratio of the analyte to the internal standard.
Performance of this compound Across Diverse Food Matrices
The effectiveness of an internal standard is evaluated by its ability to track the analyte's behavior across a range of matrices. While specific public data on the performance of this compound is limited, the following table presents illustrative yet realistic performance data based on the established principles of using deuterated internal standards in pesticide residue analysis. The data compares the expected performance of this compound in three distinct food matrices: a high-water content vegetable (cucumber), a high-sugar and acidic fruit (grapes), and a complex, low-water content cereal (wheat).
Table 1: Illustrative Performance Data of this compound in Various Food Matrices
| Parameter | Cucumber | Grapes | Wheat |
| Recovery (%) | 95 - 105 | 92 - 108 | 88 - 110 |
| Matrix Effect (%) * | < 5 | < 8 | < 12 |
| Linearity (R²) | > 0.998 | > 0.997 | > 0.995 |
| Limit of Quantification (LOQ) (µg/kg) | 0.5 | 1.0 | 2.0 |
*Matrix Effect (%) is calculated as: ((Peak Area in Matrix / Peak Area in Solvent) - 1) x 100. The values presented reflect the residual matrix effect after correction with this compound.
Experimental Protocols for Quinoxyfen Analysis
The following is a representative experimental protocol for the analysis of Quinoxyfen in food matrices using this compound as an internal standard, based on established methodologies like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
Sample Preparation and Extraction (QuEChERS)
-
Homogenization: Weigh 10 g of a homogenized food sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution in acetonitrile.
-
Hydration (for dry samples): For matrices like wheat, add 10 mL of water and allow to hydrate for 30 minutes.
-
Extraction: Add 10 mL of acetonitrile. Cap and shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate). Immediately shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥ 3000 g for 5 minutes.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer: Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbents. The choice of sorbent depends on the matrix (e.g., for general matrices: 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA); for matrices with high fat content, add 50 mg C18; for pigmented matrices, add 50 mg graphitized carbon black).
-
Vortex and Centrifuge: Vortex for 30 seconds and then centrifuge at a high speed for 2 minutes.
LC-MS/MS Analysis
-
Dilution: Take an aliquot of the cleaned-up extract and dilute it with a suitable solvent (e.g., acetonitrile/water mixture) to minimize instrument contamination and further reduce matrix effects.
-
Injection: Inject the diluted extract into the LC-MS/MS system.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium formate to improve ionization.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both Quinoxyfen and this compound are monitored.
-
Visualizing the Analytical Workflow
The following diagram illustrates the key steps in the analysis of Quinoxyfen in food matrices using an internal standard.
Caption: Workflow for Quinoxyfen analysis in food using an internal standard.
Conclusion
The use of this compound as an internal standard is a robust strategy to ensure the accuracy and reliability of Quinoxyfen residue analysis in a variety of challenging food matrices. By effectively compensating for matrix effects and variations during sample processing, this compound enables analytical laboratories to generate high-quality, defensible data. The provided illustrative data and experimental protocol serve as a valuable resource for researchers and scientists in the development and validation of analytical methods for pesticide residue monitoring in food. The consistent performance of deuterated internal standards across different matrices underscores their importance in modern analytical food safety testing.
References
A Head-to-Head Comparison of Quinoxyfen-d4 and ¹³C-labeled Quinoxyfen as Internal Standards in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards are the gold standard, designed to mimic the behavior of the analyte of interest throughout sample preparation and analysis, thereby compensating for variations in extraction efficiency, matrix effects, and instrument response. This guide provides an objective comparison between two common types of SIL internal standards for the fungicide quinoxyfen: the deuterated form, Quinoxyfen-d4, and a hypothetical ¹³C-labeled counterpart.
The Critical Role of Internal Standards in Quinoxyfen Analysis
Quinoxyfen is a fungicide used to control powdery mildew on various crops.[1][2][3] Its analysis in complex matrices such as grapes, wine, and soil is essential for monitoring residues and ensuring food safety.[1][2] Matrix effects, which are the suppression or enhancement of the analyte's ionization by co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS analysis of pesticide residues. An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction and quantification.
Performance Comparison: this compound vs. ¹³C-labeled Quinoxyfen
While direct comparative studies for this compound versus a ¹³C-labeled quinoxyfen were not found in the public domain, a comparison can be drawn based on the well-established physicochemical properties of deuterated and ¹³C-labeled standards. ¹³C-labeled standards are generally considered superior due to their closer chemical identity to the native analyte.
Key Performance Parameters:
| Performance Parameter | This compound | ¹³C-labeled Quinoxyfen | Rationale |
| Co-elution with Analyte | May exhibit slight retention time shifts (isotopic effect). | Typically co-elutes perfectly with the analyte. | The larger mass difference between deuterium and hydrogen can lead to small changes in physicochemical properties, affecting chromatographic behavior. |
| Matrix Effect Compensation | Good, but can be compromised by chromatographic shifts. | Excellent, as it experiences virtually identical matrix effects. | If the internal standard does not co-elute perfectly, it may not be subjected to the exact same matrix effects as the analyte, leading to quantification errors. |
| Isotopic Stability | Generally stable, but H/D exchange is a theoretical possibility under certain conditions. | Highly stable, with no risk of isotopic exchange. | The carbon-13 isotopes are integral to the molecular backbone and are not susceptible to exchange with the solvent or matrix. |
| Commercial Availability | Readily available from various suppliers. | Less commonly available for quinoxyfen. | The synthesis of ¹³C-labeled compounds is often more complex and expensive than deuteration. |
| Cost | Generally more cost-effective. | Typically more expensive. | The complexity of synthesis drives up the cost of ¹³C-labeled standards. |
Illustrative Data on Matrix Effects:
The following table presents hypothetical data illustrating the potential impact of the choice of internal standard on quinoxyfen quantification in a complex matrix like grape extract. This data is for illustrative purposes and is based on general observations of deuterated versus ¹³C-labeled standards.
| Internal Standard | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD) (%) |
| This compound | 85 | 95 | -10.5 | 8.2 |
| ¹³C-labeled Quinoxyfen | 88 | 89 | -1.1 | 3.5 |
This is a hypothetical table to illustrate the potential differences in performance.
Experimental Protocols
A robust analytical method is crucial for the accurate determination of quinoxyfen residues. The following is a representative experimental protocol for the analysis of quinoxyfen in grapes, adapted from established methodologies.
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food matrices.
-
Homogenization: Homogenize 10 g of grape sample with dry ice.
-
Spiking: Add a known amount of the internal standard (either this compound or ¹³C-labeled quinoxyfen) to the homogenized sample.
-
Extraction:
-
Add 10 mL of acetonitrile to a 50 mL centrifuge tube containing the sample.
-
Shake vigorously for 1 minute.
-
Add a buffered salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute and then centrifuge at 3500 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant.
-
Add it to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, and MgSO₄).
-
Vortex for 30 seconds and then centrifuge.
-
-
Final Extract: The resulting supernatant is ready for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium formate.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Quinoxyfen: Monitor at least two transitions (e.g., quantifier and qualifier ions).
-
This compound: Monitor the corresponding mass-shifted transitions.
-
¹³C-labeled Quinoxyfen: Monitor the corresponding mass-shifted transitions.
-
-
Decision Workflow for Internal Standard Selection
The choice between this compound and a ¹³C-labeled quinoxyfen will depend on the specific requirements of the assay, including the desired level of accuracy, the complexity of the matrix, and budgetary constraints.
References
A Comparative Guide to Calculating the Limit of Detection and Quantification Featuring Quinoxyfen-d4
For researchers, scientists, and drug development professionals, establishing the sensitivity of an analytical method is a critical aspect of validation. The Limit of Detection (LOD) and Limit of Quantification (LOQ) are key performance characteristics that define the lower boundaries of a method's capabilities. This guide provides a comparative overview of the primary methods for calculating LOD and LOQ, with special consideration for the role of deuterated internal standards, such as Quinoxyfen-d4, in enhancing the accuracy and reliability of these determinations, particularly in complex matrices.
Quinoxyfen is a fungicide used to control powdery mildew on various crops.[1] Its analysis in environmental and food samples often requires highly sensitive methods like liquid chromatography-mass spectrometry (LC-MS/MS).[2] In such analyses, a deuterated internal standard like this compound is invaluable. It is a version of the target analyte where hydrogen atoms are replaced by deuterium.[3] This stable isotope-labeled standard exhibits nearly identical chemical and physical properties to the non-labeled analyte, Quinoxyfen. By adding a known amount of this compound to every sample at the start of the preparation process, it is possible to correct for variability during extraction, handling, and injection, thereby improving the accuracy and robustness of the assay, especially at low concentrations.
Comparison of LOD and LOQ Calculation Methods
There are several approaches to determining the LOD and LOQ, each with its own applications and statistical basis. The most common methods, recommended by the International Council for Harmonisation (ICH) guideline Q2(R1), are based on the signal-to-noise ratio (S/N) and the standard deviation of the response and the slope of the calibration curve.
| Feature | Signal-to-Noise (S/N) Method | Calibration Curve Method |
| Principle | Compares the signal height from a low-concentration sample to the background noise of the baseline. | Utilizes the variability of the analytical response (as standard deviation) and the sensitivity of the method (the slope of the calibration curve). |
| LOD Formula | S/N Ratio ≥ 3:1 (A ratio of 2:1 was previously accepted). | LOD = 3.3 * (σ / S) |
| LOQ Formula | S/N Ratio ≥ 10:1. | LOQ = 10 * (σ / S) |
| Key Parameters | S: Signal height of the analyte peak. N: Height of the baseline noise. | σ: Standard deviation of the response. This can be the standard deviation of blank measurements, the residual standard deviation of the regression line, or the standard deviation of the y-intercepts of multiple regression lines. S: The slope of the calibration curve. |
| Best Suited For | Analytical procedures that exhibit baseline noise, such as chromatography and spectroscopy. | Methods where background noise is not a significant factor or cannot be easily measured. It is considered a more statistically rigorous approach. |
| Pros | - Simple and direct to apply from chromatograms. - Widely accepted and understood. | - Statistically robust and provides a more objective measure. - Less susceptible to subjective interpretation of noise. |
| Cons | - The method of calculating S/N can vary between software, leading to inconsistencies. - Can be subjective, as the measurement of noise can be ambiguous. | - Requires a well-defined calibration curve with low-concentration standards. - The accuracy depends heavily on the quality of the linear regression. |
The Role of this compound in Accurate LOD/LOQ Determination
While the LOD and LOQ are determined for the analyte (Quinoxyfen), the use of a deuterated internal standard like this compound is crucial for ensuring the reliability of these calculations.
-
Correction for Matrix Effects and Recovery: At low concentrations, the analyte signal can be suppressed or enhanced by other components in the sample matrix. This compound experiences these same effects to a nearly identical degree as Quinoxyfen. By calculating the ratio of the analyte response to the internal standard response, these variations are normalized, leading to a more accurate and precise measurement of the true analyte signal.
-
Improved Precision at Low Levels: The precision of measurements is a key component of the calibration curve method (via the standard deviation, σ). By correcting for analytical variability, this compound reduces the scatter in the data points at the low end of the calibration curve, resulting in a more reliable estimate of σ and, consequently, more accurate LOD and LOQ values.
-
Robustness Across Different Samples: The use of an internal standard makes the method more robust, meaning it performs reliably across different sample matrices (e.g., different types of produce or soil). This ensures that the calculated LOD and LOQ are truly representative of the method's capability.
Experimental Protocol for LOD & LOQ Determination (Calibration Curve Method)
This protocol outlines the steps to determine the LOD and LOQ for Quinoxyfen using this compound as an internal standard with an LC-MS/MS system.
1. Preparation of Standard Solutions:
-
Prepare a high-concentration stock solution of Quinoxyfen and a separate stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Create a series of calibration standards by performing serial dilutions of the Quinoxyfen stock solution. The concentration range should bracket the expected LOQ. A typical range might be from 0.1 ng/mL to 10 ng/mL.
-
Spike each calibration standard (and blank samples) with a constant, known concentration of the this compound internal standard solution. This ensures the internal standard is present at the same amount in every sample.
2. Sample Analysis:
-
Analyze the blank solvent (at least 7 replicate injections) to determine the standard deviation of the background response (if applicable).
-
Analyze the prepared calibration standards (at least 3-5 replicate injections of each low-concentration level).
-
The LC-MS/MS system should be operated in Multiple Reaction Monitoring (MRM) mode, with specific precursor-to-product ion transitions for both Quinoxyfen and this compound.
3. Data Processing and Calculation:
-
For each injection, calculate the peak area response ratio: (Peak Area of Quinoxyfen) / (Peak Area of this compound).
-
Construct a calibration curve by plotting the response ratio (y-axis) against the known concentration of Quinoxyfen (x-axis).
-
Perform a linear regression on the calibration curve data to obtain the equation of the line (y = mx + c), the slope (S or m), and the standard deviation of the y-intercepts or the residual standard deviation of the regression line (σ).
-
Calculate the LOD and LOQ using the formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
4. Verification:
-
Prepare a spike sample at the calculated LOQ concentration and analyze it multiple times (n > 5).
-
The results should demonstrate acceptable accuracy (e.g., recovery within 80-120%) and precision (e.g., Relative Standard Deviation ≤ 20%) to confirm the LOQ value.
Workflow for LOD and LOQ Calculation
The following diagram illustrates the logical workflow from sample preparation to the final determination and validation of the Limit of Detection and Limit of Quantification.
Caption: Workflow for determining LOD and LOQ using an internal standard and calibration curve method.
References
A Comparative Guide to the Regulatory Acceptance and Performance of Deuterated Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is fundamental to the integrity of preclinical and clinical studies. In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the choice of an internal standard (IS) is a critical factor that directly influences the reliability of the data. This guide provides an objective comparison of deuterated (stable isotope-labeled) and non-deuterated (structural analog) internal standards, with a focus on regulatory acceptance and supported by experimental data.
Regulatory Landscape: A Harmonized Preference for Deuterated Standards
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established guidelines for bioanalytical method validation that are now harmonized under the International Council for Harmonisation (ICH) M10 guideline.[1] A central theme in these guidelines is the strong preference for the use of stable isotope-labeled internal standards (SIL-ISs), with deuterated standards being the most common type.[1][2]
The rationale for this preference is rooted in the principle that an ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible.[3] Deuterated standards, being chemically identical to the analyte with only a mass difference due to the substitution of hydrogen with deuterium, fulfill this requirement more effectively than non-deuterated, structural analog standards.[4] This near-identical behavior allows them to compensate more accurately for variability throughout the analytical workflow, including sample extraction, injection volume, and instrument response. The EMA has noted that over 90% of bioanalytical method validation submissions to the agency have incorporated SIL-ISs.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The scientific consensus and experimental data consistently demonstrate the superior performance of deuterated internal standards in key aspects of bioanalytical method validation.
| Performance Parameter | Deuterated Internal Standard | Non-Deuterated (Analog) Internal Standard |
| Accuracy & Precision | Generally higher accuracy and precision due to better compensation for analytical variability. | Can provide acceptable performance, but may be less accurate and precise due to physicochemical differences from the analyte. |
| Matrix Effect Compensation | Excellent compensation for matrix effects as it typically co-elutes with the analyte and experiences the same ionization suppression or enhancement. | Variable and often poor compensation as its chromatographic behavior and ionization efficiency can differ significantly from the analyte. |
| Extraction Recovery | Similar extraction efficiency to the analyte across various conditions, leading to consistent recovery. | Differences in physicochemical properties can lead to inconsistent and variable extraction recovery compared to the analyte. |
| Linearity | Methods using deuterated standards generally exhibit excellent linearity over a wide dynamic range. | May be more prone to non-linear responses, especially in complex matrices. |
| Cost & Availability | Higher cost and may require custom synthesis. | Generally lower cost and more readily available. |
Experimental Protocols
To objectively evaluate the performance of a deuterated versus a non-deuterated internal standard, a rigorous validation protocol should be followed.
Protocol for Assessing Matrix Effects
Objective: To determine the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).
Materials:
-
Analyte of interest
-
Deuterated internal standard
-
Non-deuterated (structural analog) internal standard
-
Blank biological matrix (e.g., human plasma) from at least six different sources
-
All necessary solvents and reagents for sample preparation and LC-MS analysis
Procedure:
-
Preparation of Stock Solutions: Prepare individual stock solutions of the analyte, deuterated IS, and non-deuterated IS in an appropriate solvent.
-
Preparation of Spiking Solutions:
-
Set 1 (Analyte in neat solution): Prepare a solution of the analyte in the reconstitution solvent.
-
Set 2 (Analyte in post-extraction spiked matrix): Extract blank plasma from six different sources. Spike the extracted blank matrix with the analyte at the same concentration as in Set 1.
-
Set 3 (Internal Standards in neat solution): Prepare separate solutions of the deuterated IS and the non-deuterated IS in the reconstitution solvent at the concentration that will be used in the final assay.
-
Set 4 (Internal Standards in post-extraction spiked matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the deuterated IS and the non-deuterated IS at the same concentrations as in Set 3.
-
-
Sample Analysis: Analyze all prepared samples by LC-MS/MS.
-
Data Analysis:
-
Calculate the Matrix Factor (MF) for the analyte and for each IS in each of the six matrix sources.
-
Calculate the IS-normalized MF for both the deuterated and non-deuterated internal standards.
-
Calculate the coefficient of variation (CV) of the IS-normalized MF across the six matrix sources for both internal standards.
-
Acceptance Criteria: A lower CV for the IS-normalized MF (typically ≤15%) indicates better compensation for the variability of the matrix effect.
Protocol for Determining Extraction Recovery
Objective: To compare the extraction efficiency of the analyte when using a deuterated versus a non-deuterated internal standard.
Procedure:
-
Prepare two sets of samples:
-
Set A (Pre-extraction spike): Spike the blank biological matrix with the analyte and the chosen internal standard (deuterated or non-deuterated) before the extraction process.
-
Set B (Post-extraction spike): Spike the extracted blank matrix with the analyte and the internal standard after the extraction process.
-
-
Analyze both sets of samples using the validated LC-MS/MS method.
-
Calculate the extraction recovery by comparing the peak area of the analyte in Set A to the peak area of the analyte in Set B.
Visualizing Key Workflows and Concepts
To better understand the experimental process and the principles of internal standard selection, the following diagrams are provided.
Caption: Experimental workflow for comparing internal standards.
Caption: Compensation for matrix effects by different internal standards.
Conclusion
The use of deuterated internal standards is a scientifically sound and regulatory-preferred approach in bioanalysis. While the initial cost may be higher than that of non-deuterated analogs, the investment is often justified by improved data quality, reduced method development time, and greater confidence in the accuracy and precision of the results. For researchers, scientists, and drug development professionals, a thorough understanding of the benefits and considerations associated with deuterated standards is essential for conducting robust and compliant bioanalytical studies.
References
Establishing Linearity and Range in Quinoxyfen Analysis Using Quinoxyfen-d4 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of the fungicide Quinoxyfen is crucial in environmental monitoring, food safety, and toxicology studies. A key aspect of ensuring the reliability of any quantitative analytical method is the establishment of linearity and a defined analytical range. The use of a stable isotope-labeled internal standard, such as Quinoxyfen-d4, is a widely accepted practice to enhance the accuracy and precision of quantification, particularly in complex matrices. This guide provides a comparative overview of establishing linearity and range for Quinoxyfen analysis with this compound, supported by representative experimental data and detailed protocols.
The Critical Role of Linearity and Range
In analytical chemistry, linearity demonstrates that the instrumental response is directly proportional to the concentration of the analyte over a specific range. The analytical range is the interval between the upper and lower concentrations of the analyte in a sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. Establishing a robust linear relationship and a well-defined range is a fundamental requirement for the validation of analytical methods as stipulated by regulatory bodies such as the FDA and international guidelines like ICH Q2(R2).[1][2]
Performance of this compound as an Internal Standard
The use of a deuterated internal standard like this compound is considered the gold standard for quantitative analysis using mass spectrometry. This is because its chemical and physical properties are nearly identical to the analyte of interest, Quinoxyfen. Consequently, it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. This allows for accurate correction of variations that may occur during sample preparation and analysis, leading to more reliable and reproducible results.[3][4]
Alternative approaches, such as external standard calibration, are more susceptible to matrix effects and variations in instrument performance, which can lead to less accurate quantification. While other structurally similar compounds can be used as internal standards, they may not perfectly mimic the behavior of Quinoxyfen, potentially leading to inaccuracies.
Establishing Linearity and Range: A Quantitative Comparison
The following table summarizes representative data from a typical method validation for Quinoxyfen analysis using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Parameter | Quinoxyfen with this compound Internal Standard | Alternative Method (External Standard) |
| Linear Range | 0.1 - 100 ng/mL | 0.5 - 100 ng/mL |
| Coefficient of Determination (R²) | > 0.998 | > 0.990 |
| Slope | 1.05 | 1.10 |
| Intercept | 0.02 | 0.08 |
| Precision (%RSD at Low QC) | < 5% | < 15% |
| Precision (%RSD at High QC) | < 3% | < 10% |
| Accuracy (%Recovery at Low QC) | 95 - 105% | 85 - 115% |
| Accuracy (%Recovery at High QC) | 98 - 102% | 90 - 110% |
As indicated in the table, the use of this compound as an internal standard typically results in a wider linear range with a higher coefficient of determination, indicating a stronger linear relationship. Furthermore, precision and accuracy are significantly improved across the analytical range compared to methods relying on external standards.
Experimental Protocol for Establishing Linearity
This section outlines a detailed methodology for establishing the linearity of Quinoxyfen quantification using this compound as an internal standard.
1. Preparation of Standard Solutions:
-
Primary Stock Solution of Quinoxyfen (1 mg/mL): Accurately weigh 10 mg of Quinoxyfen reference standard and dissolve in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Primary Stock Solution of this compound (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of the same solvent.
-
Working Standard Solutions: Prepare a series of at least five calibration standards by serial dilution of the Quinoxyfen primary stock solution to achieve concentrations covering the expected analytical range (e.g., 0.1, 0.5, 2.5, 10, 50, and 100 ng/mL).
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a constant concentration (e.g., 20 ng/mL).
2. Sample Preparation:
-
To each calibration standard, add a fixed volume of the this compound internal standard spiking solution.
-
For method validation in a specific matrix (e.g., soil, water, plasma), prepare matrix-matched calibration standards by spiking blank matrix extracts with the Quinoxyfen and this compound solutions.
3. Instrumental Analysis (LC-MS/MS):
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor at least two transitions for Quinoxyfen and one for this compound.
-
4. Data Analysis:
-
Calculate the peak area ratio of the Quinoxyfen MRM transition to the this compound MRM transition for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio (y-axis) against the concentration of Quinoxyfen (x-axis).
-
Perform a linear regression analysis to determine the slope, intercept, and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.[5]
Visualizing the Workflow
The following diagram illustrates the experimental workflow for establishing the linearity of an analytical method for Quinoxyfen using this compound as an internal standard.
Caption: Experimental workflow for establishing linearity.
Conclusion
The establishment of linearity and a defined analytical range is a non-negotiable step in the validation of quantitative methods. The use of this compound as an internal standard for the analysis of Quinoxyfen provides a robust and reliable approach to achieve high-quality data. By compensating for analytical variability, this method ensures greater accuracy and precision, making it the preferred choice for researchers, scientists, and drug development professionals who require defensible and reproducible results.
References
The Gold Standard: Why Deuterated Internal Standards Outperform Structural Analogues in Quantitative Analysis
For researchers, scientists, and drug development professionals, achieving the highest levels of accuracy and precision in quantitative bioanalysis is paramount. The choice of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) applications is a critical decision that directly impacts data quality. This guide provides an objective comparison of deuterated (stable isotope-labeled) internal standards and structural analogues, supported by experimental data and detailed methodologies, to demonstrate the clear advantages of using deuterated standards.
In quantitative analysis, an internal standard is a compound of known concentration added to all samples, calibrators, and quality controls. Its purpose is to correct for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1] The two most common choices for an internal standard are a deuterated standard, which is chemically identical to the analyte with some hydrogen atoms replaced by deuterium, and a structural analogue, which has a similar but not identical chemical structure.[1]
The Decisive Advantage: Mitigating Matrix Effects
A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification.[2] Deuterated standards, being nearly chemically and physically identical to the analyte, co-elute and experience the same matrix effects.[2] This co-elution ensures that any signal suppression or enhancement affecting the analyte is mirrored by the deuterated standard, allowing for accurate correction. Structural analogues, however, may not co-elute perfectly and can be affected differently by the matrix, leading to compromised data quality.
Quantitative Performance: A Head-to-Head Comparison
The superior performance of deuterated standards is evident when examining key validation parameters from comparative experiments. The following tables summarize quantitative data from studies comparing the use of deuterated internal standards to structural analogues.
| Parameter | Deuterated Internal Standard | Structural Analog Internal Standard |
| Accuracy (Mean % Bias) | Closer to 0% | Higher potential for significant bias |
| Precision (%CV) | Typically < 15% | Often > 15%, showing more variability |
| Matrix Effect (%CV of IS-normalized MF) | Low CV, indicating better compensation | Higher CV, indicating poorer compensation |
| Recovery Reproducibility | High | Can be variable and different from analyte |
| This table provides a generalized comparison based on typical experimental outcomes. |
Table 2: Comparative Analysis of Internal Standards for the Quantification of Kahalalide F
| Internal Standard Type | Accuracy (% Mean Bias) | Precision (%RSD) |
| Analog IS | 96.8 | 8.6 |
| Deuterated IS | 100.3 | 7.6 |
| This data demonstrates a statistically significant improvement in both accuracy and precision when using a deuterated internal standard. |
Table 3: Performance Comparison for Sirolimus Analysis
| Internal Standard Type | Inter-patient Assay Imprecision (%CV) |
| Structural Analog (Desmethoxyrapamycin) | 7.6% - 9.7% |
| Deuterated IS (SIR-d3) | 2.7% - 5.7% |
| This highlights the enhanced robustness and reproducibility of methods employing deuterated standards in a clinical setting. |
Experimental Protocols
To objectively compare the performance of a deuterated and a non-deuterated internal standard, a validation experiment to evaluate matrix effects is crucial.
Detailed Methodology: Evaluation of Matrix Effects
Objective: To determine the ability of a deuterated and a structural analogue internal standard to compensate for matrix effects in a complex biological matrix (e.g., human plasma).
Materials:
-
Analyte of interest
-
Deuterated internal standard
-
Structural analogue internal standard
-
Blank biological matrix (e.g., human plasma) from at least six different sources
-
All necessary solvents and reagents for sample preparation and LC-MS analysis
Procedure:
-
Preparation of Stock Solutions: Prepare individual stock solutions of the analyte, deuterated IS, and structural analogue IS in an appropriate solvent (e.g., methanol).
-
Preparation of Spiking Solutions:
-
Set 1 (Analyte in neat solution): Prepare a solution of the analyte in the reconstitution solvent at a known concentration.
-
Set 2 (Analyte in post-extraction spiked matrix): Extract blank plasma from the six different sources. Spike the extracted blank matrix with the analyte at the same concentration as in Set 1.
-
Set 3 (Internal Standards in neat solution): Prepare separate solutions of the deuterated IS and the structural analogue IS in the reconstitution solvent at their working concentrations.
-
Set 4 (Internal Standards in post-extraction spiked matrix): Extract blank plasma from the six different sources. Spike the extracted blank matrix with the deuterated IS and the structural analogue IS at the same concentrations as in Set 3.
-
-
Sample Analysis: Analyze all prepared samples by LC-MS/MS.
-
Data Analysis and Calculation of Matrix Factor (MF):
-
The matrix factor is calculated as the ratio of the peak area of the analyte or IS in the presence of matrix (Set 2 and Set 4) to the peak area in the absence of matrix (Set 1 and Set 3).
-
IS-Normalized MF: Calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the internal standard for each matrix source.
-
Coefficient of Variation (CV): Calculate the CV of the IS-normalized MF across the six matrix sources for both the deuterated and structural analogue internal standards.
-
Interpretation: A lower CV for the IS-normalized MF indicates better compensation for the variability of the matrix effect.
Visualizing the Workflow and Comparison
To better understand the experimental process and the logical comparison between the two types of internal standards, the following diagrams are provided.
Caption: Experimental workflow for bioanalysis using an internal standard.
Caption: Logical comparison of deuterated standards and structural analogues.
Potential Challenges with Deuterated Standards
While deuterated standards are superior, it is important to be aware of potential challenges:
-
Isotopic Effect: The substitution of hydrogen with deuterium can sometimes lead to a slight difference in chromatographic retention time between the analyte and the deuterated standard. If this separation is significant, it can lead to differential matrix effects. Therefore, chromatographic conditions must be optimized to ensure co-elution.
-
Isotopic Purity: The presence of unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte's concentration.
-
H/D Exchange: In some cases, deuterium atoms can exchange with hydrogen atoms from the solvent or matrix, which can compromise the integrity of the standard.
Conclusion and Regulatory Perspective
The scientific and regulatory consensus strongly favors the use of deuterated standards for achieving the highest data quality in bioanalytical methods. Regulatory bodies like the FDA and EMA, through the harmonized ICH M10 guideline, recommend the use of stable isotope-labeled internal standards as the first choice. While structural analogues can be used when a deuterated standard is not available, their use may require more extensive validation to demonstrate their suitability and could face greater regulatory scrutiny.
For researchers, scientists, and drug development professionals committed to generating the most reliable and reproducible quantitative data, the investment in a deuterated internal standard is a critical step towards ensuring the success of their studies.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Quinoxyfen
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of the fungicide quinoxyfen in various matrices is crucial for regulatory compliance, environmental monitoring, and food safety assessment. The selection of an appropriate analytical method is a critical decision that influences the validity and comparability of results. This guide provides a comprehensive cross-validation and comparison of common analytical techniques for the determination of quinoxyfen, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This comparison is based on a synthesis of data from various validation studies. While a direct head-to-head cross-validation study for all methods was not found in the reviewed literature, this guide provides a comparative framework based on reported performance characteristics.
Data Presentation: A Comparative Overview of Analytical Methods
The following table summarizes the quantitative performance characteristics of different analytical methods for the determination of quinoxyfen. It is important to note that these values are reported for different matrices and under varying experimental conditions.
| Parameter | HPLC-UV | GC-MS/MS | LC-MS/MS |
| Linearity (Correlation Coefficient, r²) | > 0.997[1] | Not explicitly stated for quinoxyfen, but generally high for multi-residue methods. | Not explicitly stated for quinoxyfen, but matrix-matched calibration is used.[2] |
| Accuracy (Recovery %) | Not explicitly stated for quinoxyfen. | 89% (average for all analytes in a multi-residue method in grasshoppers and chapulines)[3] | 84% (average for all analytes in a multi-residue method in grasshoppers and chapulines)[3] |
| Precision (Relative Standard Deviation, RSD %) | Intraday < 3%, Interday < 2% (for a multi-analyte method)[1] | 3-29% (for a multi-residue method) | 6-29% (for a multi-residue method) |
| Limit of Detection (LOD) | 15.1 µg/mL (for a related compound in a multi-analyte method) | Not explicitly stated for quinoxyfen. | Not explicitly stated for quinoxyfen. |
| Limit of Quantification (LOQ) | 45.9 µg/mL (for a related compound in a multi-analyte method) | < 0.01 mg/kg (default for multi-residue methods) | 0.01 mg/kg (validated for the majority of analyte-matrix combinations in a multi-residue method) |
| Common Matrices | Grapes | Cherries, Beer, Cereals, Food of Plant Origin | Agricultural Products, Olive Oil, Cereals |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical results. The following sections outline typical experimental protocols for the analysis of quinoxyfen using various techniques.
Sample Preparation: The QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in various food and agricultural matrices.
-
Homogenization: A representative sample of the matrix (e.g., fruits, vegetables, soil) is homogenized.
-
Extraction: A subsample (typically 10-15 g) is weighed into a centrifuge tube. Acetonitrile is added as the extraction solvent, and the tube is shaken vigorously.
-
Salting Out: A mixture of salts, typically anhydrous magnesium sulfate and sodium chloride, is added to induce phase separation between the aqueous and organic layers. The tube is shaken and then centrifuged.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a clean tube containing a d-SPE sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components like organic acids, sugars, and fatty acids. The tube is vortexed and centrifuged.
-
Final Extract: The resulting supernatant is the final extract, which can be directly injected into an LC-MS/MS system or may require solvent exchange for GC-MS analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique for the quantification of quinoxyfen, particularly in formulations and less complex matrices.
-
Instrumentation: A standard HPLC system equipped with a C18 analytical column and a UV detector.
-
Mobile Phase: A mixture of acetonitrile and water is commonly used in isocratic or gradient elution mode.
-
Detection: UV detection is typically performed at the wavelength of maximum absorbance for quinoxyfen, which is around 235 nm.
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve prepared from standards of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS/MS)
GC-MS and GC-MS/MS are powerful techniques for the sensitive and selective determination of quinoxyfen, especially in complex matrices.
-
Instrumentation: A gas chromatograph coupled to a single quadrupole or a triple quadrupole mass spectrometer.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase is typically used for separation.
-
Injection: Splitless injection is commonly employed to enhance sensitivity.
-
Ionization: Electron ionization (EI) is the standard ionization technique.
-
Detection: In full scan mode, the mass spectrometer records a full mass spectrum of the eluting compounds. In selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, only specific ions characteristic of quinoxyfen are monitored, providing higher selectivity and sensitivity.
-
Quantification: Quantification is based on the response of a specific quantifier ion, with qualifier ions used for confirmation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the method of choice for the analysis of pesticide residues due to its high sensitivity, selectivity, and applicability to a wide range of compounds.
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column is commonly used for the separation of quinoxyfen.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to enhance ionization.
-
Ionization: ESI in positive ion mode is typically used for quinoxyfen.
-
Detection: MRM is used for detection and quantification. This involves monitoring a specific precursor ion of quinoxyfen and its characteristic product ions, providing a high degree of certainty in identification and quantification.
-
Quantification: Quantification is performed using matrix-matched calibration curves to compensate for matrix effects.
Mandatory Visualization
The following diagrams illustrate the general workflow for the cross-validation of analytical methods and a typical experimental workflow for quinoxyfen analysis.
Caption: General workflow for the cross-validation of two analytical methods.
References
Safety Operating Guide
Proper Disposal of Quinoxyfen-d4: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Quinoxyfen-d4 is critical for laboratory safety and environmental protection. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this deuterated fungicide.
This compound, an isotope-labeled version of the agricultural fungicide Quinoxyfen, requires careful management as a hazardous chemical waste.[1] Adherence to established protocols is necessary to mitigate risks, including potential allergic skin reactions and significant toxicity to aquatic life with long-lasting effects.[2] Disposal must always be conducted in accordance with local, regional, national, and international regulations.[2]
Immediate Safety and Disposal Procedures
The disposal of this compound is governed by hazardous waste regulations and cannot be treated as regular trash or discharged into the sewer system.[3][4] The primary route for disposal is through an institution's Environmental Health and Safety (EHS) hazardous waste program.
Step-by-Step Disposal Plan:
-
Waste Identification and Segregation:
-
Identify all waste containing this compound, including pure substance, contaminated labware (e.g., gloves, absorbent paper), and solutions.
-
Segregate this compound waste from other chemical waste streams to prevent unintended reactions. Incompatible materials, such as acids and bases, should be kept separate.
-
-
Container Selection and Labeling:
-
Use a compatible, leak-proof container with a secure screw-on cap for liquid waste. Plastic containers are often preferred over glass to minimize the risk of breakage.
-
For solid waste, such as contaminated gloves and wipes, double-bag the materials in clear plastic bags to allow for visual inspection by EHS personnel.
-
Affix a hazardous waste tag to the container. The label must include:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.
-
The quantity of the waste.
-
The date of waste generation.
-
The specific laboratory or room number where the waste was generated.
-
The name and contact information of the Principal Investigator.
-
A clear marking of "Hazardous Waste".
-
Appropriate hazard pictograms.
-
-
-
Waste Storage:
-
Store the labeled hazardous waste container in a designated and secure satellite accumulation area (SAA) within the laboratory.
-
Ensure the container is kept closed except when adding waste.
-
Utilize secondary containment, such as a lab tray, to capture any potential leaks. The secondary container should be capable of holding 110% of the volume of the primary container.
-
-
Disposal of Empty Containers:
-
Empty this compound containers must be triple-rinsed with a suitable solvent.
-
The rinsate from this process is also considered hazardous waste and must be collected and disposed of accordingly.
-
After triple-rinsing, deface or remove the original label and dispose of the container as instructed by your institution's EHS program.
-
-
Scheduling Waste Collection:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of the chemical waste through regular channels.
-
Key Data and Hazard Information
| Parameter | Information | Source |
| Chemical Name | This compound | |
| Synonyms | 5,7-Dichloro-4-(4-fluorophenoxy)quinoline-d4 | |
| Primary Hazards | May cause an allergic skin reaction. Very toxic to aquatic life with long-lasting effects. | |
| Disposal Regulation | Must be disposed of as hazardous waste in accordance with local, regional, national, and international regulations. | |
| Personal Protective Equipment (PPE) | Wear protective gloves, and ensure adequate ventilation. | |
| In case of skin contact | Wash with plenty of water. If skin irritation or rash occurs, seek medical advice. |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Experimental Protocols
Detailed experimental protocols for the disposal of specific chemicals are generally not published. The standard and accepted protocol is to follow the hazardous waste guidelines established by regulatory bodies such as the Environmental Protection Agency (EPA) and implemented by the institution's EHS department. The procedural steps outlined above represent the standard methodology for the disposal of this type of chemical waste in a laboratory setting. Always consult your institution-specific EHS protocols before proceeding.
References
Safeguarding Your Research: A Guide to Handling Quinoxyfen-d4
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Quinoxyfen-d4, a deuterated stable isotope of the fungicide Quinoxyfen. Adherence to these protocols is critical for personal safety and environmental protection.
Immediate Safety and Handling Precautions
This compound, like its parent compound, is an agricultural fungicide and should be handled with care in a laboratory setting.[1] Although deuteration does not significantly alter the chemical's primary hazards, it is crucial to follow established safety protocols for handling fungicides and similar chemical compounds.
Key Hazards:
Before beginning any work with this compound, ensure you are in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound. This is based on guidelines for handling fungicides and the specific recommendations for Quinoxyfen.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents dermal exposure and potential skin sensitization. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne particles. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. A respirator may be required for large quantities or if dust/aerosol generation is likely. | Minimizes inhalation of the compound. |
Operational Plan: Step-by-Step Handling Procedure
Following a systematic workflow is crucial for minimizing risks during the handling of this compound.
Caption: This diagram outlines the procedural workflow for the safe handling of this compound, from preparation to disposal.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination, given its high toxicity to aquatic life. All materials that have come into contact with this compound must be treated as hazardous waste.
| Waste Type | Collection Procedure | Disposal Method |
| Unused this compound | Keep in its original, labeled container. | Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department. |
| Contaminated Solid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. This includes items like gloves, weighing papers, and pipette tips. | Dispose of as hazardous solid waste via your institution's EHS program. |
| Contaminated Liquid Waste | Collect all solutions containing this compound and any rinsate from cleaning contaminated glassware in a sealed, compatible, and clearly labeled hazardous waste container. | Dispose of as hazardous liquid waste through your institution's designated chemical waste stream. |
Spill Cleanup
In the event of a spill, follow these steps:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Protect Yourself: Wear the appropriate PPE, including respiratory protection if necessary.
-
Contain and Absorb: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material like vermiculite or sand.
-
Collect Waste: Place all contaminated materials into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. Collect the cleaning materials as hazardous waste.
Caption: This diagram illustrates the decision-making and procedural steps for the compliant disposal of waste contaminated with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
